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  • Product: 4-Chloro-8-methylquinoline-3-carbonitrile
  • CAS: 936497-97-1

Core Science & Biosynthesis

Foundational

Molecular structure and reactivity profile of 4-Chloro-8-methylquinoline-3-carbonitrile

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-8-methylquinoline-3-carbonitrile Foreword: Unveiling a Versatile Heterocyclic Scaffold In the landscape of medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-8-methylquinoline-3-carbonitrile

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged" scaffold, a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar structure and the presence of a basic nitrogen atom provide a unique framework for molecular recognition and interaction. This guide delves into a specific, highly functionalized derivative: 4-Chloro-8-methylquinoline-3-carbonitrile .

The strategic placement of three distinct functional groups—a reactive chloro group at the 4-position, a versatile carbonitrile at the 3-position, and a methyl group at the 8-position—imbues this molecule with a rich and nuanced reactivity profile. The chloro atom acts as a synthetic handle, a readily displaceable leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse molecular fragments. The carbonitrile group is not merely a polar substituent but a chemical chameleon, capable of transformation into amides, carboxylic acids, or amines, and can participate in hydrogen bonding.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the molecule's behavior. We will explore its structural and electronic properties, propose a robust synthetic strategy, and map its reactivity, providing field-proven insights into its potential as a pivotal building block for novel chemical entities.

Core Molecular Architecture and Physicochemical Profile

4-Chloro-8-methylquinoline-3-carbonitrile is a solid organic compound whose structure is defined by a bicyclic aromatic system. The core is a quinoline ring, which is essentially a benzene ring fused to a pyridine ring.

The molecule's properties are dictated by the interplay of its substituents:

  • 4-Chloro Group: An electron-withdrawing group that activates the C4 position for nucleophilic attack, a consequence of stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.

  • 3-Carbonitrile Group: A strongly electron-withdrawing and planar group that further enhances the electrophilicity of the C4 position. It serves as a key site for chemical modification.

  • 8-Methyl Group: An electron-donating group on the carbocyclic ring, which can influence the electron density and potential sites of electrophilic substitution on that ring.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 1334405-50-3[2]
Molecular Formula C₁₁H₇ClN₂[3]
Molecular Weight 202.64 g/mol [2][4]
Canonical SMILES CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl[3]
InChI Key OKDNVIMPGYPSIH-UHFFFAOYSA-N[3]
Monoisotopic Mass 202.02977 Da[3]
Physical Form Solid (Inferred from related compounds)[5][6]
Storage Conditions Inert atmosphere, 2-8°C (Recommended for similar chloro-heterocycles)[2][6]

Proposed Synthetic Pathway: A Logic-Driven Approach

The proposed workflow begins with a commercially available substituted aniline and proceeds through cyclization and subsequent chlorination.

Synthetic Pathway A 2-Methyl-6-nitroaniline C Intermediate A A:e->C:w + Heat B Diethyl (ethoxymethylene)malonate B:e->C:w + Heat D 4-Hydroxy-8-methyl-7-nitroquinoline-3-carboxylate C->D Dowtherm A ~250 °C (Gould-Jacobs) E 4-Hydroxy-8-methyl-7-nitroquinoline-3-carboxamide D->E 1. SOCl₂ 2. NH₄OH F 4-Hydroxy-8-methyl-7-nitroquinoline-3-carbonitrile E->F Dehydration (e.g., POCl₃ or TFAA) G 4-Chloro-8-methyl-7-nitroquinoline-3-carbonitrile F->G Chlorination (POCl₃, PCl₅) H 4-Chloro-8-methyl-7-aminoquinoline-3-carbonitrile G->H Reduction (e.g., SnCl₂/HCl) I 4-Chloro-8-methylquinoline-3-carbonitrile H->I Sandmeyer Reaction (NaNO₂, HBF₄, then heat) p1 p2

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis via Gould-Jacobs Cyclization (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage via Thin Layer Chromatography (TLC) and the intermediates characterized by standard spectroscopic methods.

  • Step A: Condensation.

    • To a round-bottom flask, add 2-Methyl-6-nitroaniline (1.0 eq) and Diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture at 120-130°C for 2 hours. Monitor the reaction for the disappearance of the aniline starting material by TLC.

    • Causality: This condensation forms the key enamine intermediate, which is primed for cyclization. The excess malonate ensures complete consumption of the aniline.

  • Step B: Thermal Cyclization.

    • The crude product from Step A is added portion-wise to a flask containing pre-heated Dowtherm A or diphenyl ether (~250°C).

    • Maintain the temperature for 30 minutes, then cool. The cyclized product, Ethyl 4-hydroxy-8-methyl-7-nitroquinoline-3-carboxylate, will precipitate.

    • Filter the solid and wash with hexane to remove the high-boiling solvent.

    • Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution that closes the quinoline ring.

  • Step C: Amidation and Dehydration to Nitrile.

    • Convert the ethyl ester to a primary amide by heating with aqueous ammonia or via an acid chloride intermediate.

    • Dehydrate the resulting amide using a strong dehydrating agent like phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield 4-Hydroxy-8-methyl-7-nitroquinoline-3-carbonitrile.

  • Step D: Chlorination.

    • Reflux the hydroxynitrile from Step C in excess POCl₃, optionally with a catalytic amount of dimethylformamide (DMF), for 4-6 hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice. The product, 4-Chloro-8-methyl-7-nitroquinoline-3-carbonitrile, will precipitate.

    • Causality: POCl₃ effectively replaces the hydroxyl group at the 4-position with a chlorine atom, a standard transformation for activated heterocycles.

  • Step E: Reduction and Diazotization.

    • Reduce the nitro group to an amine using a standard method, such as SnCl₂ in concentrated HCl.

    • Convert the resulting amino group to the final product via a Sandmeyer-type reaction (diazotization with NaNO₂/acid followed by removal of the diazonium group).

Reactivity Profile: A Hub for Chemical Diversification

The reactivity of 4-Chloro-8-methylquinoline-3-carbonitrile is dominated by the electrophilic nature of the C4 position and the versatility of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is highly susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, which is an intermediate stabilized by the electron-withdrawing quinoline nitrogen and the C3-nitrile group. This makes the chloro group an excellent leaving group.

Caption: General mechanism for SNAr at the C4 position. (Note: Actual chemical structure images would replace placeholders in a live document)

Common Nucleophilic Transformations:

  • Amination: Reaction with primary or secondary amines (e.g., piperidine, aniline) typically requires mild heating in a polar solvent like ethanol or DMF to yield 4-aminoquinoline derivatives. This is a cornerstone reaction in the synthesis of antimalarial drugs.[8]

  • Thiolation: Reaction with thiols (e.g., thiophenol) in the presence of a base (like K₂CO₃ or NaH) readily forms 4-thioether derivatives.

  • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chloro group, though harsher conditions may be required compared to amination or thiolation.

Protocol 2: Representative SNAr with an Amine Nucleophile

(Adapted from literature on related 4-chloroquinolines[9])

  • Setup: In a sealed vial, dissolve 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 eq) in n-butanol or DMF.

  • Addition: Add the desired amine (e.g., N-ethylaniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Heat the mixture to 80-120°C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, more polar spot (by TLC) indicates a successful reaction. The identity of the product is then confirmed by NMR and MS analysis.

Transformations of the 3-Carbonitrile Group

The nitrile group is a robust but highly versatile functional group.

  • Hydrolysis:

    • To Carboxylic Acid: Vigorous acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 20% NaOH) hydrolysis will convert the nitrile to a carboxylic acid, yielding 4-Chloro-8-methylquinoline-3-carboxylic acid.

    • To Amide: Milder, controlled acid hydrolysis (e.g., concentrated H₂SO₄ at room temperature) can stop at the primary amide stage.

  • Reduction:

    • The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like LiAlH₄ or catalytic hydrogenation under pressure. This introduces a flexible basic side chain.

Spectroscopic Profile: A Theoretical Fingerprint

No experimental spectra for this specific molecule are publicly available.[3] However, a theoretical profile can be constructed based on the known effects of its constituent functional groups. This predicted data is crucial for guiding the characterization of synthesized material.

Spectroscopy Expected Characteristics
¹H NMR ~9.0 ppm (s, 1H): H2 proton, deshielded by adjacent N and C≡N. ~7.5-8.2 ppm (m, 3H): Aromatic protons on the carbocyclic ring (H5, H6, H7). ~2.6 ppm (s, 3H): Methyl protons at C8.
¹³C NMR ~150-160 ppm: C4 (attached to Cl) and C8a (bridgehead). ~115-120 ppm: C≡N carbon. ~120-140 ppm: Remaining aromatic carbons. ~18-22 ppm: Methyl carbon.
IR (cm⁻¹) ~2220-2240: Sharp, medium intensity C≡N stretch. ~1550-1620: C=C and C=N aromatic ring stretches. ~1000-1100: C-Cl stretch. ~2900-3000: C-H stretches (aromatic and aliphatic).
Mass Spec. Molecular Ion (M⁺): A prominent peak at m/z 202. Isotopic Pattern: A characteristic M+2 peak at m/z 204 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Conclusion and Future Outlook

4-Chloro-8-methylquinoline-3-carbonitrile is far more than a static chemical structure; it is a dynamic platform for innovation. Its architecture, featuring a strategically positioned leaving group and a versatile functional handle, makes it an exceptionally valuable intermediate for constructing complex molecular libraries. The insights provided in this guide—from its logical synthesis to its predictable reactivity—are intended to empower researchers to harness its full potential. Whether for developing novel therapeutics, designing functional dyes, or creating new ligands for catalysis, this molecule offers a reliable and adaptable starting point for chemical exploration.

References

  • PubChem. 4-chloro-8-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Youssef, A. M., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1223-1233. [Link]

  • PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • Quora. How might one synthesis 4-chloro quinoline?. [Link]

  • PubChem. 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. [Link]

  • Olaru, A., et al. (2011). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 59(4), 486-494. [Link]

  • Rlavie. CAS 95104-21-5 | 2-Chloroquinoline-3-Carbonitrile. [Link]

  • Higashino, T. (1962). On the reaction of 4-quinazolinecarbonitrile with necleophilic reagents. III. Reaction of 4-quinazoline-carbonitrile with ketones. Chemical & Pharmaceutical Bulletin, 10, 1048-52. [Link]

  • Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(1), 86-93. [Link]

  • Kumar, S., et al. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-64. [Link]

Sources

Exploratory

4-Chloro-8-methylquinoline-3-carbonitrile CAS number and physiochemical data

Status: High-Value Intermediate | Class: Functionalized Heterocycle Executive Summary 4-Chloro-8-methylquinoline-3-carbonitrile (CAS: 936497-97-1) is a critical bicyclic scaffold in medicinal chemistry, particularly valu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: High-Value Intermediate | Class: Functionalized Heterocycle

Executive Summary

4-Chloro-8-methylquinoline-3-carbonitrile (CAS: 936497-97-1) is a critical bicyclic scaffold in medicinal chemistry, particularly valued for its dual-electrophilic nature. It serves as a "linchpin" intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and complex tricyclic systems.

The compound features two distinct reactive handles:[1][2]

  • C4-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing influence of the quinoline nitrogen and the adjacent C3-cyano group.
    
  • C3-Nitrile: A versatile functional group amenable to hydrolysis (to amides/acids), reduction (to amines), or cyclization (to fused systems like pyrimido[4,5-b]quinolines).

This guide provides a comprehensive technical profile, validated synthetic protocols, and reactivity logic for researchers utilizing this scaffold.

Chemical Identity & Physicochemical Data

Note on Data Integrity: While calculated properties are provided for predictive modeling, the experimental values for this specific intermediate are often proprietary to internal discovery programs. The values below represent the consensus from available chemical catalogs and structural analogs.

PropertyData
CAS Number 936497-97-1
IUPAC Name 4-Chloro-8-methylquinoline-3-carbonitrile
Molecular Formula

Molecular Weight 202.64 g/mol
SMILES Cc1cccc2c(Cl)c(C#N)cnc12
Appearance Off-white to pale yellow solid
Melting Point Predicted:[3] 145–155 °C (Precursor 4-OH is >280 °C)
Solubility Soluble in DMSO, DMF, DCM; low solubility in water/hexanes
LogP (Calc) ~2.9 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Synthetic Architecture

The synthesis of 4-chloro-8-methylquinoline-3-carbonitrile typically follows a modified Gould-Jacobs or Conrad-Limpach approach, starting from 2-methylaniline. This route is preferred for its scalability and cost-effectiveness compared to Vilsmeier-Haack cyclizations of acetanilides.

Phase 1: Precursor Assembly (The 4-Hydroxy Intermediate)
  • Reagents: 2-Methylaniline (o-Toluidine), Ethyl (ethoxymethylene)cyanoacetate.

  • Mechanism: Addition-elimination followed by thermal cyclization.

Protocol:

  • Condensation: Equimolar amounts of 2-methylaniline and ethyl (ethoxymethylene)cyanoacetate are heated (neat or in ethanol) at 100°C. The reaction is driven by the liberation of ethanol, forming the intermediate enamine: ethyl 2-cyano-3-((2-methylphenyl)amino)acrylate.

  • Cyclization: The isolated enamine is added portion-wise to a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether) pre-heated to 250°C .

    • Critical Control Point: Temperature must be maintained >240°C to overcome the high activation energy of aromatic cyclization.

    • Result: Precipitation of 4-hydroxy-8-methylquinoline-3-carbonitrile (CAS 61338-31-6) upon cooling.

Phase 2: Aromatization/Chlorination
  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: DMF (Cat.) or

    
     (optional for stubborn substrates).
    

Detailed Protocol:

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend the 4-hydroxy precursor (1.0 eq) in anhydrous 
    
    
    
    (5–8 vol).
  • Activation: Add catalytic DMF (3-5 drops). This forms the Vilsmeier reagent in situ, activating the

    
    .
    
  • Reaction: Heat to reflux (approx. 105°C). The solid suspension will dissolve as the reaction proceeds, turning into a clear, dark solution. Monitor by TLC/LCMS (disappearance of polar starting material).

  • Quench (Hazardous): Cool to RT. Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated 
    
    
    
    or
    
    
    to pH 8.
  • Isolation: Filter the resulting precipitate (the target 4-chloro compound), wash with water, and dry under vacuum.

Visual Synthesis Workflow

Synthesis Start 2-Methylaniline (o-Toluidine) Enamine Intermediate Enamine Start->Enamine + Reagent, 100°C - EtOH Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Precursor 4-Hydroxy-8-methyl quinoline-3-carbonitrile (CAS 61338-31-6) Cyclization->Precursor Ring Closure Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination Product 4-Chloro-8-methyl quinoline-3-carbonitrile (CAS 936497-97-1) Chlorination->Product - PO2Cl3, - HCl

Caption: Step-wise synthetic pathway from aniline condensation to final chlorination.

Reactivity Profile & Applications

The utility of 4-chloro-8-methylquinoline-3-carbonitrile lies in its specific reactivity pattern.

Nucleophilic Aromatic Substitution (

)

The C4 position is highly electrophilic. The nitrogen atom in the quinoline ring withdraws electron density, and the C3-nitrile group further activates the C4 position via resonance and induction.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Typically requires a base (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100°C.
  • Outcome: Clean displacement of the chloride to form 4-amino or 4-alkoxy derivatives.

Cyclization to Tricyclics

Post-


, the C3-nitrile remains available. If the nucleophile at C4 contains a pendant amine or hydrazine, it can attack the nitrile to close a third ring, forming structures like pyrimido[4,5-b]quinolines  (deaza-analogs of antifolates).
Reactivity Diagram

Reactivity Core 4-Chloro-8-methyl quinoline-3-carbonitrile SubstProduct 4-Amino-quinoline-3-CN (Kinase Inhibitor Scaffold) Core->SubstProduct SnAr (Base, Heat) Cyclized Pyrazolo[4,3-c]quinoline (Tricyclic Core) Core->Cyclized 1. SnAr 2. Intramolecular Cyclization Amine Primary Amine (R-NH2) Amine->SubstProduct Hydrazine Hydrazine (NH2-NH2) Hydrazine->Cyclized

Caption: Divergent synthesis pathways: Direct substitution vs. cascade cyclization.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: The hydrolysis of the nitrile group (under strong acid/base) can release ammonia. The chlorination step releases HCl gas; use a scrubber.

  • Storage: Store under inert gas (

    
    ) at 2–8°C. Moisture sensitive (slow hydrolysis of the C-Cl bond).
    
References
  • Matrix Scientific. (n.d.). Product Data: 4-Chloro-8-methylquinoline-3-carbonitrile (CAS 936497-97-1).[4][5][6] Retrieved from

  • BLD Pharm. (n.d.).[4][5] Product Data: 4-Chloro-8-methylquinoline-3-carbonitrile. Retrieved from

  • Wolfbeis, O. S. (1981). The Synthesis of 4-Hydroxy-3-quinolinecarbonitriles. Chemische Berichte. (General protocol for Gould-Jacobs cycling to 3-CN quinolines).
  • PubChem. (n.d.). Compound Summary: 4-hydroxy-8-methylquinoline-3-carbonitrile (CAS 61338-31-6).[2][7] Retrieved from

Sources

Foundational

Literature review of 8-methylquinoline-3-carbonitrile derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 8-Methylquinoline-3-carbonitrile Derivatives Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of 8-Methylquinoline-3-carbonitrile Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Within this vast chemical space, derivatives of 8-methylquinoline-3-carbonitrile have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, medicinal applications, and structure-activity relationships (SAR) of these derivatives. We will delve into their significant potential as anticancer and antibacterial agents, supported by detailed synthetic protocols, biological assay methodologies, and an analysis of their mechanisms of action. This document serves as an authoritative resource to guide future research and development of this versatile heterocyclic scaffold.

Introduction: The Significance of the Quinoline Core

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1] Its presence in both natural products (e.g., Cinchona alkaloids) and synthetic drugs highlights its versatile pharmacological profile, which includes antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The unique electronic properties and the ability of the quinoline ring system to intercalate with DNA and interact with various enzyme active sites make it an ideal foundation for designing novel therapeutic agents.[6]

The 8-methylquinoline-3-carbonitrile scaffold combines several key features that enhance its medicinal chemistry potential. The methyl group at the 8-position can influence the molecule's lipophilicity and steric profile, potentially improving target binding and pharmacokinetic properties. The carbonitrile group at the 3-position is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated, and it is known to be crucial for the biological activity in many quinoline derivatives.[1] This guide will explore the synergy of these structural features in creating potent and selective bioactive molecules.

Synthetic Strategies for 8-Methylquinoline-3-carbonitrile Derivatives

The construction of the 8-methylquinoline-3-carbonitrile core is typically achieved through multicomponent reactions, which offer efficiency and atom economy. One of the most common and effective methods is a variation of the Friedländer annulation.

Causality in Synthetic Choices: The preference for one-pot multicomponent reactions lies in their ability to construct complex molecules from simple, readily available starting materials in a single step.[7][8] This approach minimizes waste, reduces reaction time, and simplifies purification compared to traditional multi-step syntheses. The use of different aromatic amines and aldehydes allows for the rapid generation of a diverse library of derivatives, which is essential for exploring structure-activity relationships.[9]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_reaction Reaction Conditions A 2-Amino-3-methylbenzonitrile (or equivalent aniline) R One-Pot Multicomponent Reaction (e.g., Friedländer Synthesis) A->R B Substituted Aldehyde (R-CHO) B->R C Active Methylene Compound (e.g., Ethyl Cyanoacetate) C->R D Ammonium Acetate (Nitrogen Source) D->R P 8-Methylquinoline-3-carbonitrile Derivative R->P G A Quinoline-3-carbonitrile Derivative B Bacterial Cell A->B Enters C DNA Gyrase Enzyme A->C Binds & Inhibits B->C Targets D DNA Replication C->D Enables E Inhibition of DNA Replication C->E F Bacterial Cell Death D->F E->F Leads to

Sources

Exploratory

The 4-Chloro-8-methylquinoline-3-carbonitrile Scaffold: A Dual-Vector Platform for Oncology and Neurology

Topic: Therapeutic Potential of 4-Chloro-8-methylquinoline-3-carbonitrile Scaffolds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary & Structural Rationale In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 4-Chloro-8-methylquinoline-3-carbonitrile Scaffolds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of diversity-oriented synthesis (DOS), the 4-chloro-8-methylquinoline-3-carbonitrile core represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

As a Senior Application Scientist, I categorize this scaffold not merely as an intermediate, but as a high-reactivity electrophilic hub . Its value is derived from three synergistic structural features that govern its pharmacodynamics:

  • The C4-Chloro "Warhead": The chlorine atom at position 4 is activated by the electron-withdrawing nitrile group at position 3. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid introduction of diverse amine pharmacophores (anilines for kinase inhibition, aliphatic amines for CNS targets).
    
  • The C3-Carbonitrile (CN) Dipole: Beyond activating C4, the nitrile group often mimics the carbonyl oxygen of purines in ATP-binding pockets, forming critical hydrogen bonds with hinge region residues in kinase enzymes (e.g., EGFR, Src).

  • The C8-Methyl Anchor: Often overlooked, the 8-methyl group provides a specific hydrophobic bulk. In kinase inhibitors, it can induce a twist that improves selectivity; in neuroactive agents, it fills hydrophobic sub-pockets (e.g., near Asp72 in Acetylcholinesterase), enhancing binding affinity compared to the unsubstituted quinoline.

Synthetic Access: The Validated Gould-Jacobs Route

While Vilsmeier-Haack formylation is popular for 3-formyl derivatives, the robust synthesis of the 3-carbonitrile core relies on the Gould-Jacobs reaction . This pathway is preferred for its scalability and the avoidance of unstable intermediates.

Workflow Visualization

The following diagram outlines the critical path from commodity starting materials to the active scaffold.

G Start 2-Methylaniline (o-Toluidine) Inter1 Enamine Intermediate Start->Inter1 Condensation (100°C) Reagent Ethyl (ethoxymethylene) cyanoacetate (EMME) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization - EtOH Prod1 4-Hydroxy-8-methyl quinoline-3-carbonitrile Cyclization->Prod1 Tautomerization Chlorination Chlorination (POCl3, Reflux) Prod1->Chlorination Final 4-Chloro-8-methyl quinoline-3-carbonitrile Chlorination->Final S_NAr

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol. Note the high-temperature cyclization requirement.

Detailed Protocol: Synthesis of the Scaffold

Note: All steps must be performed in a fume hood. POCl


 is highly corrosive and water-reactive.
  • Condensation: Equimolar amounts of 2-methylaniline and ethyl (ethoxymethylene)cyanoacetate (EMME) are heated at 100°C for 2 hours. The ethanol byproduct is removed via distillation.

  • Cyclization: The resulting enamine is added dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Critical Control Point: Temperature must be maintained >240°C to prevent incomplete cyclization.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane to precipitate the 4-hydroxy-8-methylquinoline-3-carbonitrile. Filter and wash with hexane to remove Dowtherm A.

  • Aromatization/Chlorination:

    • Suspend the dry 4-hydroxy intermediate in excess phosphorus oxychloride (

      
      ).
      
    • Reflux for 3–5 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

    • Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. The product precipitates as a solid.

    • Purification: Recrystallize from acetonitrile or ethanol.

Therapeutic Vertical 1: Oncology (EGFR Kinase Inhibition)

The most mature application of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . The 4-anilinoquinoline-3-carbonitrile motif is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib.

Mechanism of Action

The scaffold functions as a Type I ATP-competitive inhibitor:

  • Hinge Binding: The N1 of the quinoline and the C3-CN group form a bidentate hydrogen bonding network with the hinge region of the kinase (specifically Met793 in EGFR).

  • Hydrophobic Pocket: The 4-anilino ring (introduced via substitution) occupies the hydrophobic pocket I.

  • Role of 8-Methyl: This group restricts the conformational rotation of the drug within the active site, potentially enhancing selectivity against wild-type EGFR vs. mutants (e.g., T790M).

Key Data: Antiproliferative Potency

Data synthesized from comparative studies of quinoline-3-carbonitriles [1, 2].[1][2][3]

Compound Variant (C4-Substituent)TargetIC50 (Kinase)IC50 (MCF-7 Cells)Mechanism Note
4-(3-Bromoanilino)- EGFR (WT)2.5 nM0.8 µMClassic reversible binding.
4-(3-Chloro-4-fluoroanilino)- EGFR (T790M)12 nM1.4 µMActive against resistant mutants.
4-(Piperazinyl)- BRAF V600E60 nM3.3 µMDual inhibition profile.
Unsubstituted (Scaffold only) EGFR>10 µM>50 µMInactive (Proves C4-amine necessity).

Therapeutic Vertical 2: Neurology (Alzheimer's Disease)[4][5]

A rapidly emerging application is in Multi-Target Directed Ligands (MTDLs) for Alzheimer's, specifically targeting Acetylcholinesterase (AChE).

The "Dual Binding" Hypothesis

Alzheimer's pathology involves cholinergic deficit and amyloid-beta aggregation.

  • Catalytic Site: The 4-amino group interacts with the catalytic triad (His440).[4]

  • Peripheral Anionic Site (PAS): Extended linkers at C4 can reach the PAS, preventing amyloid aggregation.

  • The 8-Methyl Effect: Research indicates the 8-methyl group inserts into a specific sub-pocket defined by residues Asp72 and Ser81, significantly increasing binding enthalpy compared to the 8-H analog [3].

Experimental Protocol: AChE Inhibition Assay (Ellman’s Method)

To validate the scaffold's potential in this domain, the following assay is standard:

  • Buffer Prep: 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of test compound (dissolved in DMSO, final conc <1%) to 160 µL buffer.

  • Incubation: Incubate at 25°C for 20 minutes (allows equilibrium binding).

  • Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The rate of yellow color formation (thionitrobenzoate) is proportional to enzyme activity.

  • Calculation: % Inhibition =

    
    .
    

Strategic SAR & Logic Flow

The following diagram illustrates the medicinal chemistry decision tree for this scaffold.

SAR Core 4-Chloro-8-methyl quinoline-3-carbonitrile (SCAFFOLD) Mod1 Reaction: S_NAr with Anilines Core->Mod1 Path A Mod2 Reaction: S_NAr with Aliphatic Diamines Core->Mod2 Path B Mod3 Reaction: Hydrolysis of CN Core->Mod3 Path C Target1 Target: EGFR / HER2 (Oncology) Mod1->Target1 Hydrophobic interaction in ATP pocket Target2 Target: AChE / BuChE (Alzheimer's) Mod2->Target2 Cation-pi interaction at Trp84 Target3 Target: Gyrase Inhibition (Antimicrobial) Mod3->Target3 Acid/Amide formation

Figure 2: Structure-Activity Relationship (SAR) decision tree. Path A and Path B represent the highest value therapeutic verticals.

References

  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors. Source: Bioorganic Chemistry (via NIH/PubMed) URL:[Link]

  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Source: Current Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Source: PeerJ (via NIH/PMC) URL:[Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (Provided for synthetic context on quinoline formylation vs carbonitrile routes). Source: International Journal of Chemical Studies URL:[Link]

Sources

Foundational

Electronic effects of the 8-methyl group on quinoline-3-carbonitrile reactivity

An In-Depth Technical Guide: Electronic Effects of the 8-Methyl Group on Quinoline-3-Carbonitrile Reactivity Executive Summary This technical guide provides a comprehensive analysis of the electronic influence of a C8-po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Electronic Effects of the 8-Methyl Group on Quinoline-3-Carbonitrile Reactivity

Executive Summary

This technical guide provides a comprehensive analysis of the electronic influence of a C8-position methyl group on the chemical reactivity of the quinoline-3-carbonitrile scaffold. Quinoline derivatives are fundamental building blocks in medicinal chemistry, and understanding how substituents modulate their electronic properties is critical for rational drug design and synthesis optimization.[1] This document delineates the theoretical underpinnings of the methyl group's electron-donating effects—namely, the inductive effect and hyperconjugation—and predicts their impact on the reactivity of the quinoline nucleus and the integral carbonitrile functional group. We further present detailed, field-proven experimental protocols for the validation of these theoretical predictions, including spectroscopic analysis, basicity determination, and kinetic studies. This guide is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding of substituent effects in heterocyclic chemistry.

The Quinoline-3-Carbonitrile Scaffold: An Electronic Overview

The quinoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring is electronegative, making this ring electron-deficient. This inherent electron deficiency is significantly amplified by the presence of a carbonitrile (-CN) group at the 3-position. The nitrile group is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative mesomeric effect (-M).

This electronic profile dictates the scaffold's baseline reactivity:

  • Pyridine Ring (Positions 2 & 4): Highly electron-deficient and thus activated towards nucleophilic attack or substitution, particularly if a suitable leaving group is present.[2][3][4]

  • Benzene Ring (Positions 5, 6, 7, 8): Remains relatively more electron-rich than the pyridine ring, making it the preferred site for electrophilic aromatic substitution (EAS), which typically occurs at positions 5 and 8.[3][5][6]

  • Quinoline Nitrogen: Possesses a lone pair of electrons, rendering it basic, although its basicity is reduced by the fused benzene ring compared to pyridine.[3]

Electronic Contributions of the 8-Methyl Group

A methyl group attached to an aromatic ring is classically considered an electron-donating group (EDG).[7] This donation occurs through two primary mechanisms: the inductive effect and hyperconjugation.

  • Inductive Effect (+I): This effect involves the polarization of the sigma (σ) bond between the methyl group's sp³-hybridized carbon and the ring's sp²-hybridized carbon. The sp² carbon is slightly more electronegative, leading to a minor push of electron density from the methyl group into the ring system.[8][9]

  • Hyperconjugation (+M/Hyperconjugative Resonance): This is a more significant stabilizing interaction involving the overlap of the C-H σ-bonds of the methyl group with the adjacent π-system of the aromatic ring.[8][10] This delocalization of electrons from the C-H bonds into the ring effectively increases the electron density of the π-system, particularly stabilizing adjacent positive charges or intermediates formed during reactions like electrophilic substitution.[11]

While some advanced computational studies suggest the inductive effect of a methyl group relative to hydrogen may be slightly electron-withdrawing, its overall and practically observed effect in aromatic systems, dominated by hyperconjugation, is electron-donating and activating.[11]

electronic_effects cluster_methyl 8-Methyl Group cluster_ring Quinoline Ring System Inductive +I Effect (Inductive) Ring Aromatic π-System Inductive->Ring Pushes e⁻ density through σ-bond Hyperconjugation +M Effect (Hyperconjugation) Hyperconjugation->Ring Delocalizes e⁻ density from C-H σ-bonds into π-system

Caption: Electronic effects of the 8-methyl group.

Predicted Impact of the 8-Methyl Group on Reactivity

The net electron-donating character of the 8-methyl group is predicted to modulate the reactivity of the quinoline-3-carbonitrile core in several key ways.

Increased Basicity of the Quinoline Nitrogen

By increasing the overall electron density of the aromatic π-system, the 8-methyl group will enhance the electron density at the quinoline nitrogen atom. This makes the nitrogen's lone pair more available for protonation.

  • Prediction: 8-methylquinoline-3-carbonitrile will be a stronger base and exhibit a higher pKa value than its unsubstituted counterpart. This aligns with studies showing that electron-donating substituents on quinoline rings generally increase basicity.[12][13]

Altered Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS on the parent quinoline scaffold preferentially occurs on the carbocyclic (benzene) ring at positions 5 and 8.[5][6] The 8-methyl group is an activating, ortho-, para-directing group.[14]

  • Prediction: The 8-methyl group will strongly activate the benzene portion of the ring system towards EAS. The directing effect of the methyl group will enhance reactivity at its ortho-position (C7) and its para-position (C5), making these the most probable sites for electrophilic attack.

Attenuated Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically occur at the electron-deficient C2 and C4 positions of the pyridine ring. The rate of these reactions is highly dependent on the degree of positive charge at the reaction center.

  • Prediction: The electron-donating 8-methyl group will slightly decrease the rate of SNAr on the pyridine ring. By pushing electron density into the system, it partially counteracts the electron-withdrawing effects of the ring nitrogen and the 3-cyano group, thereby reducing the electrophilicity of the C2 and C4 positions and destabilizing the negatively charged Meisenheimer intermediate.[15][16]

logical_flow cluster_outcomes Predicted Reactivity Changes start 8-Methyl Group (+I, +M Effects) e_density Increased Electron Density in Quinoline π-System start->e_density pka Increased Basicity (Higher pKa) e_density->pka eas Enhanced EAS Rate (at C5, C7) e_density->eas snar Decreased SNAr Rate (at C2, C4) e_density->snar

Caption: Predicted consequences of the 8-methyl group's electronic effects.

Experimental Design for Validation

A rigorous validation of these predictions requires a systematic experimental approach, comparing the properties and reactivity of 8-methylquinoline-3-carbonitrile against the parent quinoline-3-carbonitrile.

workflow cluster_synthesis Synthesis & Purification cluster_char Structural Confirmation cluster_reactivity Reactivity & Property Analysis start Friedländer Annulation or similar synthesis purify Column Chromatography & Recrystallization start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry nmr->ms ir FT-IR Spectroscopy ms->ir pka pKa Determination ir->pka kinetic Kinetic Studies (SNAr) pka->kinetic eas Competitive EAS Reaction kinetic->eas

Caption: Experimental workflow for validating electronic effects.

Protocol 1: Comparative Spectroscopic Analysis (NMR)

Objective: To observe changes in the electronic environment of the quinoline ring system via ¹H and ¹³C NMR spectroscopy. Increased electron density from the 8-methyl group should cause upfield shifts (lower δ) in the chemical shifts of nearby protons and carbons.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of quinoline-3-carbonitrile and 8-methylquinoline-3-carbonitrile into separate, clean NMR tubes. Dissolve each sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Calibration: Place the sample in the NMR spectrometer. Optimize the magnetic field homogeneity by shimming to ensure sharp, symmetrical peaks.[17]

  • ¹H NMR Spectrum Acquisition: Acquire a standard single-pulse ¹H NMR spectrum for each sample. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal. Compare the chemical shifts of the corresponding aromatic protons and carbons in the two compounds.

Expected Outcome: Protons and carbons on the benzene ring of the 8-methyl derivative (especially H5, H7, C5, C6, C7) are expected to show a noticeable upfield shift (Δδ ≈ -0.1 to -0.3 ppm for ¹H; Δδ ≈ -1 to -5 ppm for ¹³C) compared to the unsubstituted analog, providing direct evidence of increased electron density.[18]

Protocol 2: Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To quantify the effect of the 8-methyl group on the rate of a model SNAr reaction. This requires a substrate with a leaving group at an activated position (e.g., C4-chloro).

Model Reaction: The reaction of 4-chloro-8-methylquinoline-3-carbonitrile with a nucleophile (e.g., piperidine or morpholine) in a suitable solvent (e.g., DMSO or DMF) at a constant temperature.

Methodology:

  • Reagent Preparation: Prepare stock solutions of known concentrations for the 4-chloro-quinoline substrate, the nucleophile, and an internal standard (e.g., naphthalene) in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel, equilibrate the solvent and the substrate solution to the desired temperature (e.g., 80 °C).

  • Initiation and Monitoring: Initiate the reaction by adding a known volume of the nucleophile stock solution. At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a diluent (e.g., acetonitrile/water with a trace of acid) to stop the reaction.

  • Quantitative Analysis: Analyze each quenched aliquot using High-Performance Liquid Chromatography (HPLC). Develop a method that provides baseline separation of the starting material, product, and internal standard.

  • Data Analysis: For each time point, determine the concentration of the starting material by comparing its peak area to that of the internal standard. Plot ln([Substrate]t / [Substrate]0) versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the slope of this line will be -k_obs (the observed rate constant). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.

Expected Outcome: The calculated second-order rate constant (k₂) for the reaction of 4-chloro-8-methylquinoline-3-carbonitrile is predicted to be lower than that for 4-chloroquinoline-3-carbonitrile under identical conditions, quantifying the deactivating effect of the electron-donating methyl group.

Summary of Predicted and Experimental Data

The following table summarizes the expected outcomes from the proposed experimental validation, providing a clear comparative framework.

ParameterQuinoline-3-carbonitrile (Parent)8-Methylquinoline-3-carbonitrile (Derivative)Rationale for Change
¹H NMR (δ H5) ~8.2 ppm< 8.2 ppm (Upfield Shift)Increased electron shielding from +I/+M effect of CH₃.
¹³C NMR (δ C7) ~128 ppm< 128 ppm (Upfield Shift)Increased electron shielding from +I/+M effect of CH₃.
Basicity (pKa) X> XIncreased electron density on quinoline nitrogen.
SNAr Rate (k₂) Y< YDecreased electrophilicity of C4 due to EDG at C8.

Conclusion

The introduction of an 8-methyl group to the quinoline-3-carbonitrile scaffold serves as a subtle but significant electronic perturbation. Through a combination of a positive inductive effect and, more importantly, hyperconjugation, the methyl group functions as an electron-donating entity. This leads to a series of predictable and experimentally verifiable changes in reactivity: an increase in the basicity of the quinoline nitrogen, an activation of the carbocyclic ring towards electrophilic attack, and a corresponding deactivation of the pyridine ring towards nucleophilic substitution. A thorough understanding and quantification of these effects, achieved through the systematic application of spectroscopic and kinetic methodologies, are paramount for the precise tuning of molecular properties in the fields of chemical synthesis and drug discovery.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemEd X. (2001).
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.
  • Chemistry Stack Exchange. (2015). Does hyperconjugation and induction always have the same effect?
  • Proprep.
  • Quora. (2020). Why does the methyl group have a positive inductive effect?
  • Modelli, A., et al. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
  • O'Hagan, D. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing.
  • Chemistry Stack Exchange. (2017).
  • Patrow, J. G., et al. (2019). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters.
  • Ordon, M., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI.
  • Allen. The methyl group in benzene ring is :.
  • Chemistry LibreTexts. (2022). 16.
  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
  • Journal of the American Chemical Society. Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes.
  • University of Bath. Chapter 7: Quinolines and Isoquinolines.
  • BenchChem. (2025).
  • Digital WPI. (2022). Copper Bis(oxazoline)
  • ACS Publications. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots.
  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial.
  • Zhang, et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH.
  • The Journal of Physical Chemistry Letters - ACS Figshare. (2019). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters.
  • PrepChem.com. Synthesis of 8-methylquinoline.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Scientific Research Publishing. Nucleophilic Aromatic Substitution Reactions; Kinetic Measurements.
  • ResearchGate. Correlation of σ Hammett's constants with pK a for 4-aminoquinazolines....
  • Ryan, S. J., et al. (2018).
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
  • PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
  • Springer Nature. (2018).
  • Bentham Science. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.
  • YouTube. (2020). Reactivity of Quinoline.
  • BenchChem. (2025).
  • The Royal Society of Chemistry.
  • ResearchGate. (2020).

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for chloromethylquinoline nitriles

Title: Comprehensive Safety and Handling Guide for Chloromethylquinoline Nitriles in Pharmaceutical Synthesis Executive Summary Chloromethylquinoline nitriles (e.g., 2-(chloromethyl)quinoline-3-carbonitrile) are potent e...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Safety and Handling Guide for Chloromethylquinoline Nitriles in Pharmaceutical Synthesis

Executive Summary

Chloromethylquinoline nitriles (e.g., 2-(chloromethyl)quinoline-3-carbonitrile) are potent electrophilic intermediates widely used in the synthesis of antimalarial, anticancer, and antiviral therapeutics. Their chemical utility stems from the high reactivity of the chloromethyl group (


) towards nucleophiles. However, this same reactivity classifies them as alkylating agents , posing severe risks including skin sensitization, serious eye damage, and potential mutagenicity. This guide synthesizes safety data sheets (SDS) and industrial hygiene protocols to establish a self-validating safety system for researchers.

Chemical Identity & Hazard Profiling

The dual-functional nature of these compounds—combining a nitrogen-containing heterocycle with a reactive alkyl halide—creates a distinct hazard profile.

Table 1: Physicochemical & Hazard Properties

PropertyDescriptionCritical Safety Implication
Physical State White to light yellow powder/crystalHigh dust inhalation risk; static charge accumulation.
Reactivity Electrophilic alkylatorReacts violently with strong nucleophiles (amines, thiols). Hydrolyzes in moisture to release HCl.
GHS Classification Danger H314/H318: Causes severe skin burns/eye damage.H317: May cause an allergic skin reaction (Sensitizer).H302: Harmful if swallowed.H335: May cause respiratory irritation.[1][2][3]
Structural Alert Benzylic halide analogPotential DNA alkylation; handle as a suspected mutagen/carcinogen.

Expert Insight: The "chloromethyl" moiety is a lachrymator and vesicant. Unlike simple alkyl halides, the quinoline ring stabilizes the transition state during nucleophilic substitution, making these compounds exceptionally reactive toward biological macromolecules (proteins/DNA).

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Powder Handling: Use a static-free balance enclosure or ionizing bar to prevent electrostatic dispersion of the powder.

  • Vacuum Systems: Protect house vacuum lines with a HEPA filter and a cold trap (liquid

    
     or dry ice/acetone) to capture corrosive vapors (HCl) evolved during hydrolysis.
    
PPE Selection Matrix

Standard nitrile gloves are often insufficient for prolonged contact with potent alkylating agents in organic solvents.

  • Gloves:

    • Splash Protection: Double-gloved Nitrile (min 5 mil).

    • Immersion/High Risk: Silver Shield® (Laminate) or Viton® gloves.

    • Protocol: Change outer gloves immediately upon contamination; change inner gloves every 2 hours.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required during scale-up (>5g) or when handling concentrated solutions.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Safe Handling Protocols

Weighing and Transfer
  • Pre-Weighing: Tare the receiving vessel (flask) with a stopper before entering the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour powder.

  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly down the side of the flask to minimize aerosolization.

  • Decontamination: Wipe the exterior of the flask and balance area with a 5% sodium thiosulfate solution (nucleophilic scavenger) immediately after weighing.

Reaction Setup & Quenching
  • Atmosphere: Run reactions under inert gas (

    
     or Ar) to prevent moisture-induced hydrolysis, which releases corrosive HCl gas.
    
  • Temperature: these alkylations are often exothermic. Add reagents dropwise at

    
     unless kinetic data suggests otherwise.
    

Quenching Protocol (The "Kill" Step): Never dispose of unreacted chloromethylquinoline nitriles directly. You must chemically deactivate the alkylating group.

  • Prepare Quench Solution: 10% aqueous ammonium hydroxide (

    
    ) or 10% sodium thiosulfate (
    
    
    
    ).
  • Process: Add the reaction mixture dropwise to the quench solution with vigorous stirring.

  • Mechanism: The ammonia or thiosulfate acts as a "sacrificial nucleophile," displacing the chloride and forming a non-toxic, water-soluble byproduct (aminomethyl or thiosulfonate derivative).

  • Verification: Check pH (should be basic for amine quench) and use TLC to confirm the disappearance of the starting material.

Visualizations

Figure 1: Safe Handling Decision Logic

This workflow ensures the correct hierarchy of controls is applied based on the operation scale.

SafetyWorkflow Start Start: Handling Chloromethylquinoline Nitrile StateCheck Is material Solid or Solution? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Powder SolnPath Solution StateCheck->SolnPath Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Static Control 3. Double Nitrile Gloves SolidPath->Weighing Transfer Transfer Protocol: 1. Syringe/Cannula Transfer 2. Secondary Containment 3. Splash Goggles SolnPath->Transfer Reaction Reaction Setup: Inert Atm (N2), Temp Control Weighing->Reaction Transfer->Reaction Quench Quenching (Critical): Add to 10% NH4OH or Thiosulfate Reaction->Quench Post-Rxn Disposal Waste Disposal: Halogenated Organic Waste Quench->Disposal After TLC Verification

Caption: Decision logic for PPE and engineering controls based on physical state and process stage.

Figure 2: Chemical Deactivation Pathway

Understanding the chemistry of decontamination is vital for spill response and waste treatment.

Deactivation Active Active Toxin (Chloromethyl-quinoline) Transition Nucleophilic Substitution (SN2) Active->Transition Electrophile Quencher Scavenger (Thiosulfate / Ammonia) Quencher->Transition Nucleophile Inactive Deactivated Adduct (Water Soluble) Transition->Inactive Detoxified Byproduct Leaving Group (Chloride Ion) Transition->Byproduct

Caption: Mechanism of chemical deactivation using nucleophilic scavengers to neutralize the alkylating hazard.

Emergency Response

In Case of Exposure:

  • Eye Contact (Critical): Immediately flush with water for 15 minutes holding eyelids open. The compound is corrosive; seconds matter to prevent permanent corneal opacity. Seek an ophthalmologist immediately.

  • Skin Contact: Remove contaminated clothing under the safety shower.[4] Wash skin with soap and water.[1][5][6][7] Do NOT use ethanol or solvents, as they may increase dermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (up to 24 hours).

Spill Management:

  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (OV/P100), Silver Shield gloves, Tyvek suit.

  • Cover: Cover spill with a 1:1 mixture of soda ash and kitty litter (absorbent).

  • Deactivate: Carefully spray the absorbent pile with 10% Sodium Thiosulfate solution to quench the alkylator in situ.

  • Collect: Scoop into a hazardous waste container labeled "Toxic/Corrosive Debris."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2063384: 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) protocols for 4-Chloro-8-methylquinoline-3-carbonitrile

Application Note: Nucleophilic Aromatic Substitution ( ) Protocols for 4-Chloro-8-methylquinoline-3-carbonitrile Introduction & Mechanistic Rationale The scaffold 4-chloro-8-methylquinoline-3-carbonitrile represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) Protocols for 4-Chloro-8-methylquinoline-3-carbonitrile

Introduction & Mechanistic Rationale

The scaffold 4-chloro-8-methylquinoline-3-carbonitrile represents a highly privileged pharmacophore in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and MEK pathways.[1] Unlike simple 4-chloroquinolines, the presence of the 3-carbonitrile (3-CN) group dramatically alters the electrophilicity of the C4 position.

The "Push-Pull" Activation

The reactivity of this substrate is governed by a cooperative electronic effect:

  • Inductive/Mesomeric Withdrawal (3-CN): The cyano group at C3 is a potent electron-withdrawing group (EWG).[1] It stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, significantly lowering the activation energy compared to non-cyanated analogs.

  • Ring Nitrogen Activation: The quinoline nitrogen (N1) exerts a strong pull on the C4 position (para-like relationship), further increasing susceptibility to nucleophilic attack.

  • 8-Methyl Modulation: While the 8-methyl group is weakly electron-donating, its position is distal to the reaction center.[1] However, it imparts lipophilicity and can influence the solubility profile and binding affinity of the final drug candidate without significantly hindering the

    
     kinetics.
    
Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism (


).[1] The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_Mechanism Substrate 4-Chloro-8-methyl- quinoline-3-carbonitrile Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + Nu-H Nu Nucleophile (H-Nu) Nu->Complex Product 4-Substituted-8-methyl- quinoline-3-carbonitrile Complex->Product - Cl⁻ Leaving HCl / Salt Complex->Leaving

Figure 1: Mechanistic pathway of


 on 4-chloro-3-cyanoquinoline core.[1] The 3-CN group is critical for stabilizing the intermediate.

General Reaction Guidelines

Solvent Selection[1]
  • Isopropanol (IPA) / Ethanol: Preferred for aminations. Protic solvents can assist in stabilizing the leaving group (chloride) via H-bonding.[1]

  • Acetonitrile (MeCN) / DMF: Essential for etherification or reactions involving weak nucleophiles where higher temperatures (>80°C) are required.

  • Avoid: Chlorinated solvents (DCM, chloroform) are generally unsuitable for high-temperature

    
    .
    
Base Selection[1][2]
  • Organic Bases: Triethylamine (

    
    ) or DIPEA are standard for scavenging the HCl byproduct.
    
  • Inorganic Bases:

    
     or 
    
    
    
    are preferred for phenols and thiols to generate the more reactive anion in situ.
  • Self-Catalysis: When using primary aliphatic amines, using 2-3 equivalents of the amine often suffices, negating the need for an external base.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Standard)

Best for: Aliphatic amines, morpholines, piperazines.

Reagents:

  • Substrate: 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv

  • Solvent: Isopropanol (IPA)

  • Base: DIPEA (1.5 equiv) [Optional if amine is in excess]

Procedure:

  • Dissolution: Charge a reaction flask with the substrate and IPA (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80-85°C) .

    • Note: Highly reactive amines (e.g., pyrrolidine) may react at RT; monitor via TLC/LCMS.

  • Monitoring: Reaction is typically complete within 1-3 hours.[1] Look for the disappearance of the starting material peak (approx.

    
     0.6 in 1:1 Hex/EtOAc) and the appearance of a more polar fluorescent spot.
    
  • Workup:

    • Cool to RT. The product often precipitates as a solid.

    • Filter and wash with cold IPA and water.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
Protocol B: Anilination (Synthesis of Kinase Inhibitor Cores)

Best for: Substituted anilines (e.g., 3-chloro-4-fluoroaniline).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Solvent: Ethanol or 2-Butanol[1]

  • Catalyst: HCl (4M in Dioxane, 0.1 equiv) or Pyridine hydrochloride (1.0 equiv)

Procedure:

  • Setup: Dissolve substrate and aniline in Ethanol.

  • Activation: Add catalytic HCl. The acid protonates the quinoline nitrogen, making C4 even more electrophilic.

  • Reaction: Reflux for 4-12 hours.

  • Workup:

    • Cool to 0°C.

    • The product usually crystallizes as the hydrochloride salt.

    • Filter the salt. To obtain the free base, suspend in EtOAc and wash with saturated

      
      .
      
Protocol C: Etherification (O-Arylation/Alkylation)

Best for: Phenols and Alcohols.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol/Phenol (1.2 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv) for alcohols;

    
     (2.0 equiv) for phenols.
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for

    
    ).
    

Procedure:

  • Deprotonation:

    • Method 1 (NaH): Suspend NaH in THF at 0°C. Add alcohol dropwise. Stir 15 min.

    • Method 2 (

      
      ): Mix Phenol and Base in DMF at RT.
      
  • Coupling: Add the quinoline substrate to the mixture.

  • Reaction:

    • THF: Warm to RT or mild reflux (60°C).

    • DMF: Heat to 80-100°C.

  • Workup: Quench with water (carefully if NaH used). Extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF) and brine.

Reaction Optimization & Troubleshooting

The following table summarizes common issues and validated solutions based on the 3-cyanoquinoline scaffold.

IssueProbable CauseCorrective Action
Low Conversion Nucleophile steric hindranceSwitch solvent to DMF or NMP and increase temp to 120°C.
Hydrolysis (OH product) Wet solvents or excess hydroxideEnsure anhydrous conditions.[1] Use DIPEA instead of inorganic bases if water is present.
Regio-isomers Attack at C2 (rare)C2 attack is electronically disfavored due to 3-CN shielding and C4 activation, but verify by NMR (C4-H signal disappears).[1]
Dark/Tar Formation Oxidation of aniline/aminePerform reaction under Nitrogen/Argon atmosphere.
Comparative Conditions Table
Nucleophile TypeSolventBase/CatalystTemp (°C)Typical Yield
Prim.[1] Alkyl Amine IPANone or DIPEA25 - 6085 - 95%
Sec.[1] Cyclic Amine IPA/EtOHDIPEA80 (Reflux)80 - 90%
Aniline (Weak Nu) EtOH/2-BuOHHCl (cat.)80 - 10070 - 85%
Phenol DMF

9075 - 85%

Workflow Visualization

Workflow Start Start: 4-Cl-8-Me-3-CN-Quinoline SelectNu Select Nucleophile Start->SelectNu Branch1 Aliphatic Amine SelectNu->Branch1 Branch2 Aniline / Weak Nu SelectNu->Branch2 Branch3 Alcohol / Phenol SelectNu->Branch3 Cond1 Solvent: IPA Base: DIPEA Temp: 60-80°C Branch1->Cond1 Cond2 Solvent: EtOH Cat: HCl Temp: Reflux Branch2->Cond2 Cond3 Solvent: DMF/THF Base: NaH/K2CO3 Temp: 0°C -> 80°C Branch3->Cond3 Monitor Monitor (TLC/LCMS) Disappearance of SM Cond1->Monitor Cond2->Monitor Cond3->Monitor Workup Workup & Purification (Precipitation or Column) Monitor->Workup

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Potent and Oral Active Inhibitors of the Epidermal Growth Factor Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 46(1), 49-63.

  • Gavalas, A., et al. (2009). "Synthesis and nucleophilic substitution reactions of some new 4-chloro-3-cyanoquinoline derivatives." Arkivoc, (xi), 126-138.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)-3-cyanoquinolines as potent inhibitors of epidermal growth factor receptor tyrosine kinase."[1] Journal of Medicinal Chemistry, 44(17), 2719-2734.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines." BenchChem Protocols.

Sources

Application

Optimizing Suzuki-Miyaura Coupling for the Synthesis of Novel Quinoline Derivatives: An Application Note for 4-Chloro-8-methylquinoline-3-carbonitrile

Introduction: The Significance of Quinoline Scaffolds and the Power of Suzuki-Miyaura Coupling The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Scaffolds and the Power of Suzuki-Miyaura Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its versatile biological activities and unique photophysical properties make it a high-value target for synthetic chemists. The functionalization of the quinoline ring system, particularly through carbon-carbon bond formation, is crucial for developing novel compounds with tailored properties. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its broad substrate scope, mild reaction conditions, and excellent functional group tolerance.[2][3]

This application note provides a comprehensive guide to optimizing the Suzuki-Miyaura coupling of a challenging heterocyclic substrate, 4-Chloro-8-methylquinoline-3-carbonitrile , with a variety of boronic acids. As an electron-deficient chloro-substituted heteroaromatic compound, this substrate presents unique challenges that necessitate a systematic approach to reaction optimization. We will delve into the critical parameters of catalyst, ligand, base, and solvent selection, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers to achieve high-yield, reproducible results.

Understanding the Catalytic Cycle: The Heart of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Boryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 4-Chloro-8-methylquinoline-3-carbonitrile) to form a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide and the electron density of the palladium catalyst.[5]

  • Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Systematic Optimization Workflow for 4-Chloro-8-methylquinoline-3-carbonitrile

Given the electron-withdrawing nature of the nitrile and quinoline nitrogen, and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, a systematic optimization is crucial.[5] We propose a four-stage experimental workflow to efficiently identify the optimal reaction conditions.

Optimization_Workflow Start Start: Define Substrates (4-Chloro-8-methylquinoline-3-carbonitrile + Arylboronic Acid) Stage1 Stage 1: Catalyst & Ligand Screening Start->Stage1 Stage2 Stage 2: Base Selection Stage1->Stage2 Select best performing catalyst/ligand Stage3 Stage 3: Solvent System Evaluation Stage2->Stage3 Select optimal base Stage4 Stage 4: Temperature & Time Optimization Stage3->Stage4 Select optimal solvent End Optimized Protocol Stage4->End

Figure 2: A systematic workflow for optimizing the Suzuki-Miyaura coupling.

PART 1: Catalyst and Ligand Screening

Rationale: The choice of palladium source and ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and can accelerate the rate-limiting oxidative addition step, which is particularly important for less reactive aryl chlorides.[2][5] We will screen a range of common palladium pre-catalysts and phosphine ligands of varying steric bulk and electron-donating ability.

Protocol 1: Catalyst and Ligand Screening

  • To a 2 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-8-methylquinoline-3-carbonitrile (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.12 mmol, 1.2 equiv.), and the selected base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).

  • Add the palladium pre-catalyst (0.005 mmol, 5 mol%) and, if applicable, the ligand (0.01 mmol, 10 mol%).

  • Add the solvent (e.g., 1,4-dioxane/H₂O 4:1, 1 mL).

  • Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Place the reaction in a preheated oil bath or heating block at 100 °C.

  • Stir for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Analyze the crude product by LC-MS or ¹H NMR to determine the conversion to the desired product.

Table 1: Representative Data for Catalyst and Ligand Screening

EntryPalladium SourceLigandConversion (%)
1Pd(PPh₃)₄-35
2Pd(OAc)₂PPh₃42
3Pd(OAc)₂SPhos85
4Pd₂(dba)₃XPhos92
5Pd(dppf)Cl₂-78

Data is illustrative and serves as a representative example of a screening outcome.

Expert Insight: For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands like XPhos and SPhos often outperform less donating ligands like PPh₃.[9] They promote the oxidative addition and stabilize the active Pd(0) species.

PART 2: Base Selection

Rationale: The base is crucial for activating the boronic acid in the transmetalation step.[8] Its strength, solubility, and nature (inorganic vs. organic) can dramatically affect the reaction rate and yield. A range of bases should be screened with the best-performing catalyst/ligand combination from Part 1.

Protocol 2: Base Screening

  • Follow Protocol 1, using the optimal catalyst/ligand system identified (e.g., Pd₂(dba)₃/XPhos).

  • In separate reaction vials, use different bases (0.2 mmol, 2.0 equiv.).

  • Maintain all other parameters (solvent, temperature, time) constant.

  • Analyze the conversion to determine the most effective base.

Table 2: Representative Data for Base Screening

EntryBaseConversion (%)
1K₂CO₃92
2Cs₂CO₃95
3K₃PO₄88
4Na₂CO₃85
5Et₃N<10

Data is illustrative. All reactions performed with Pd₂(dba)₃/XPhos in 1,4-dioxane/H₂O at 100 °C.

Expert Insight: While K₂CO₃ is a common and effective base, the more soluble and stronger base Cs₂CO₃ can sometimes enhance the reaction rate, especially with challenging substrates.[10] K₃PO₄ is another strong contender. Organic bases like triethylamine are generally not effective for this transformation.[8]

PART 3: Solvent System Evaluation

Rationale: The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if water is present). The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.[11]

Protocol 3: Solvent Screening

  • Follow Protocol 1, using the optimal catalyst/ligand (Pd₂(dba)₃/XPhos) and base (Cs₂CO₃).

  • In separate reaction vials, use different solvent systems (1 mL). For mixed solvent systems, a 4:1 or 5:1 organic:water ratio is a good starting point.

  • Ensure all solvents are properly degassed to prevent catalyst oxidation.[12]

  • Maintain all other parameters constant and analyze the conversion.

Table 3: Representative Data for Solvent Screening

EntrySolvent System (4:1 ratio)Conversion (%)
11,4-Dioxane / H₂O95
2Toluene / H₂O80
3DMF / H₂O75
4THF / H₂O88
5NMP / H₂O90

Data is illustrative. All reactions performed with Pd₂(dba)₃/XPhos and Cs₂CO₃ at 100 °C.

Expert Insight: Aprotic polar solvents like 1,4-dioxane and THF are often excellent choices for Suzuki couplings.[2] The addition of water is typically necessary to dissolve the inorganic base and facilitate the transmetalation step. For particularly challenging couplings, high-boiling point solvents like NMP can be beneficial.[13]

PART 4: Temperature and Time Optimization

Rationale: Temperature directly influences the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of byproducts.[12] A time course study at the optimal temperature will determine the minimum time required for complete conversion.

Protocol 4: Temperature and Time Optimization

  • Set up several identical reactions using the fully optimized conditions from Parts 1-3.

  • Run the reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) for a fixed time (e.g., 6 hours).

  • Once the optimal temperature is identified, run a time-course experiment (e.g., sampling at 1, 2, 4, 8, and 12 hours) to determine the point of maximum conversion.

Table 4: Representative Data for Temperature Optimization

EntryTemperature (°C)Time (h)Conversion (%)
1801275
21001295
31201293 (some degradation observed)

Data is illustrative. All reactions performed with Pd₂(dba)₃/XPhos, Cs₂CO₃ in 1,4-dioxane/H₂O.

Expert Insight: A temperature of 100 °C appears optimal, providing high conversion without significant degradation. A subsequent time-course study would likely show the reaction reaching completion within 4-8 hours under these conditions.

Troubleshooting Common Issues

  • Low Yield/Incomplete Conversion: Re-evaluate reagent quality, especially the boronic acid which can degrade over time. Ensure thorough degassing of solvents. Consider increasing catalyst loading or reaction temperature cautiously.[10][12]

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Improve degassing procedures. Using a Pd(0) source like Pd₂(dba)₃ from the start can also mitigate this issue.[12]

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent. Using anhydrous conditions (if the base allows) or using more stable boronic esters (e.g., pinacol esters) can prevent this.

Final Optimized Protocol

Based on the systematic optimization workflow, a robust and high-yielding protocol for the Suzuki-Miyaura coupling of 4-Chloro-8-methylquinoline-3-carbonitrile is as follows:

Materials:

  • 4-Chloro-8-methylquinoline-3-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in a small amount of the 1,4-dioxane.

  • Add the catalyst/ligand solution to the reaction vessel, followed by the remaining 1,4-dioxane and degassed water (4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This optimized protocol provides a reliable starting point for the synthesis of a wide range of 4-aryl-8-methylquinoline-3-carbonitrile derivatives, paving the way for further exploration in drug discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

Method

Procedure for converting 4-hydroxy-8-methylquinoline-3-carbonitrile to 4-chloro derivative

An Application Note and Protocol for the Conversion of 4-hydroxy-8-methylquinoline-3-carbonitrile to its 4-Chloro Derivative For Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Conversion of 4-hydroxy-8-methylquinoline-3-carbonitrile to its 4-Chloro Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-8-methylquinoline-3-carbonitrile from its 4-hydroxy precursor. 4-Chloroquinoline scaffolds are pivotal intermediates in medicinal chemistry, serving as building blocks for a diverse range of pharmacologically active agents. This protocol details a robust and reproducible method utilizing phosphorus oxychloride (POCl₃) for the chlorination reaction. Emphasis is placed on understanding the underlying reaction mechanism, ensuring operational safety, and providing practical guidance for reaction setup, monitoring, work-up, and purification.

Introduction and Scientific Principles

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a fundamental transformation in heterocyclic chemistry, enabling further functionalization of the quinoline core. The chlorine atom at the 4-position acts as an excellent leaving group, readily displaced by various nucleophiles to introduce a wide array of substituents. This versatility makes 4-chloroquinolines valuable synthons in the development of novel therapeutic agents.

The most common and effective method for this transformation is the reaction with phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through a mechanism analogous to a Vilsmeier-Haack reaction.[1][3][4] The lone pair of electrons on the hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion (from POCl₃ or generated in situ) at the C4 position of the quinoline ring leads to the displacement of the phosphate group, yielding the desired 4-chloroquinoline product.[1]

Ensuring anhydrous conditions is critical for the success of this reaction, as phosphorus oxychloride reacts violently with water, which would not only consume the reagent but also lead to the formation of phosphoric acid and hydrochloric acid, complicating the reaction and work-up.[1][5]

Reaction Workflow and Mechanism

The overall transformation and a simplified workflow are depicted below.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Work-up & Purification start 4-hydroxy-8-methylquinoline-3-carbonitrile reagents Phosphorus Oxychloride (POCl₃) Heat (Reflux) Anhydrous Conditions start->reagents product 4-chloro-8-methylquinoline-3-carbonitrile reagents->product workup 1. Quench with Ice/Water 2. Neutralization (Base) 3. Filtration 4. Recrystallization product->workup

Caption: General experimental workflow for the synthesis of 4-chloro-8-methylquinoline-3-carbonitrile.

Caption: Simplified mechanism of chlorination using phosphorus oxychloride. Note: Image placeholders are used for chemical structures.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
4-hydroxy-8-methylquinoline-3-carbonitrile≥98% PuritySigma-Aldrich, etc.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Acros Organics, etc.
Crushed IceN/APrepared in-house
Sodium Carbonate (Na₂CO₃) or Ammonia solutionACS GradeFisher Scientific, etc.
Ethanol or IsopropanolACS GradeVWR, etc.
Dichloromethane (for TLC)ACS GradeFisher Scientific, etc.
Ethyl Acetate (for TLC)ACS GradeFisher Scientific, etc.
Equipment Specification
Round-bottom flaskOven-dried
Reflux condenser with drying tubeOven-dried
Magnetic stirrer and stir barN/A
Heating mantle with temperature controllerN/A
Beaker (large) for quenchingN/A
Büchner funnel and filter flaskN/A
TLC plates (Silica gel 60 F₂₅₄)N/A
pH paperN/A
Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[5][6] It can cause severe burns to the skin and eyes, and its vapors are harmful if inhaled.[6][7] The reaction of POCl₃ with water is violent and produces toxic gases.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene).[5][7]

  • Engineering Controls: All manipulations involving POCl₃ must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] An emergency shower and eyewash station must be readily accessible.[5][6]

  • Handling: Use freshly distilled or a newly opened bottle of POCl₃ to ensure anhydrous conditions. Handle with extreme care, avoiding contact with skin, eyes, and clothing.[6]

  • Quenching: The quenching of excess POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in a fume hood by adding the reaction mixture to a large excess of crushed ice.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any moisture.

    • Place a drying tube (filled with calcium chloride or another suitable drying agent) on top of the condenser.

    • Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination Reaction:

    • To the round-bottom flask, add 4-hydroxy-8-methylquinoline-3-carbonitrile (1.0 eq).

    • In the fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 10-20 molar equivalents). POCl₃ serves as both the chlorinating agent and the solvent.[1]

    • Begin stirring the mixture and gently heat it to reflux (approximately 105-110 °C) using a heating mantle.

    • Maintain the reflux for 4-8 hours. The exact time may vary depending on the substrate and scale.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a sample by taking a small aliquot from the reaction mixture, carefully quenching it in a separate vial with ice and a small amount of ammonia solution, and extracting with a suitable organic solvent like dichloromethane.

    • Use a mobile phase such as dichloromethane/ethyl acetate (e.g., 9:1 v/v) to develop the TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Under the fume hood, slowly and carefully pour the cooled reaction mixture onto a large beaker filled with a generous amount of crushed ice with vigorous stirring. This step is highly exothermic.

    • The excess POCl₃ will be hydrolyzed. Continue stirring until all the ice has melted.

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or a concentrated ammonia solution until the pH is approximately 8-9. This will cause the crude product to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the crude product, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

    • Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient heating (time or temperature).2. Moisture in the reaction.3. Degraded POCl₃.1. Increase reflux time and monitor by TLC.2. Ensure all glassware is meticulously dried and the reaction is run under an inert atmosphere.3. Use freshly distilled or a new bottle of POCl₃.[1]
Formation of Dark Impurities 1. Reaction temperature is too high.2. Reaction time is excessively long.1. Maintain the temperature strictly at the reflux point of POCl₃.2. Monitor the reaction closely and stop it once the starting material is consumed.
Low Yield after Work-up 1. Incomplete precipitation of the product.2. Product loss during recrystallization.1. Ensure the pH is sufficiently basic (pH 8-9) during neutralization.2. Use a minimal amount of hot solvent for recrystallization and cool thoroughly to maximize crystal recovery.
Violent Reaction during Quenching 1. Adding the reaction mixture to ice too quickly.1. Add the reaction mixture dropwise or in very small portions to a large excess of crushed ice with efficient stirring. Perform this step in a robust container (e.g., a large thick-walled beaker) inside a fume hood.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
  • Thermo Fisher Scientific. Safety Data Sheet: Phosphorus oxychloride.
  • International Journal of Chemical Studies. Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent.
  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.
  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet.
  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Google Patents. Process for the preparation of chlorinated quinolines.

Sources

Application

Application Note: Targeted Synthesis of Novel Kinase Inhibitors using 4-Chloro-8-methylquinoline-3-carbonitrile

Executive Summary & Scientific Rationale This application note details the synthetic utility of 4-Chloro-8-methylquinoline-3-carbonitrile (hereafter referred to as 8-Me-Q-Cl ) as a privileged scaffold for the generation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthetic utility of 4-Chloro-8-methylquinoline-3-carbonitrile (hereafter referred to as 8-Me-Q-Cl ) as a privileged scaffold for the generation of Type I and Type II ATP-competitive kinase inhibitors.

The 4-anilinoquinoline-3-carbonitrile core is the structural engine behind several FDA-approved tyrosine kinase inhibitors (TKIs), including Bosutinib (Src/Abl) and Neratinib (EGFR/HER2). While the 6- and 7-positions are traditionally exploited for solubilizing groups, the 8-methyl substitution offers a distinct Structure-Activity Relationship (SAR) advantage:

  • Hydrophobic Packing: The 8-methyl group occupies the hydrophobic region near the hinge binder, potentially improving selectivity against kinases with smaller gatekeeper residues.

  • Conformational Lock: Steric bulk at C8 can restrict the rotation of the quinoline core, pre-organizing the inhibitor for binding.

This guide provides a validated, modular protocol for coupling 8-Me-Q-Cl with diverse aniline nucleophiles to generate a library of novel inhibitors.

Retrosynthetic Analysis & Workflow

The synthesis relies on the high electrophilicity of the C4 position. The electron-withdrawing nitrile group at C3 activates the C4-chloride for Nucleophilic Aromatic Substitution (


). This reaction is generally robust, requiring no transition metal catalysis, which simplifies purification for biological screening.
Experimental Workflow Diagram

SynthesisWorkflow Figure 1: Modular Synthesis Workflow for 8-Methylquinoline Inhibitors SM Starting Material 4-Chloro-8-methylquinoline-3-carbonitrile Reaction SnAr Coupling (Reflux/Alcohol) SM->Reaction + Aniline Aniline Nucleophile (Substituted Aniline) Aniline->Reaction Intermed Intermediate 4-Anilino-3-cyanoquinoline Reaction->Intermed >90% Yield PathA Path A: Retention (Target: Src/Abl/EGFR) Intermed->PathA Keep CN PathB Path B: Hydrolysis (Target: Amide-binding Kinases) Intermed->PathB H2SO4/Hydrolysis Final Final Inhibitor Library PathA->Final PathB->Final

Core Protocol A: Coupling (The Hinge Binder)

This is the critical step defining the specificity of the inhibitor. The aniline chosen determines interaction with the hydrophobic pocket adjacent to the ATP binding site.

Reagents Required:

  • 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR-like activity) (1.1 equiv)

  • Solvent: 2-Propanol (Isopropanol) or Ethanol (Anhydrous)

  • Base (Optional): Pyridine hydrochloride (catalytic) if the aniline is weakly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-Me-Q-Cl (1.0 mmol, 216 mg) in 2-Propanol (10 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

    • Note: If the aniline bears strong electron-withdrawing groups (e.g., -CF3, -NO2), add 1.0 equivalent of HCl (4M in dioxane) or use ethoxyethanol as solvent at 120°C to force the reaction.

  • Reaction: Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

    • Visual Cue: The suspension typically dissolves upon heating, and the product often precipitates as the hydrochloride salt as the reaction progresses.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting chloride (Rt ~ intermediate) should disappear, replaced by the more polar 4-anilino product.

    • Timeframe: 2 to 6 hours.

  • Workup (Salt Isolation):

    • Cool the reaction mixture to room temperature (25°C).

    • Filter the precipitate (the HCl salt of the product).

    • Wash the cake with cold isopropanol (2 x 5 mL) followed by diethyl ether (10 mL) to remove unreacted aniline.

  • Free Base Liberation (For Biological Assay):

    • Suspend the solid in EtOAc/Water.

    • Neutralize with saturated

      
      .
      
    • Separate the organic layer, dry over

      
      , and concentrate.
      

Data Validation Criteria:

Parameter Acceptance Criteria Method
Purity > 95% HPLC (254 nm)
Identity Mass [M+H]+ matches theoretical LC-MS (ESI)

| NMR | Loss of C4-Cl signal; appearance of aniline protons | 1H NMR (DMSO-d6) |

Protocol B: Nitrile Hydrolysis (Functionalization)

While the 3-cyano group is potent (as seen in Bosutinib), converting it to a primary amide (


) can create additional hydrogen bond donor interactions with the kinase hinge region or gatekeeper residues.

Reagents:

  • 4-Anilino-8-methylquinoline-3-carbonitrile (Product from Protocol A)

  • Sulfuric Acid (

    
    ) conc. or Polyphosphoric Acid (PPA)
    

Methodology:

  • Dissolve the nitrile intermediate (0.5 mmol) in concentrated

    
     (2 mL).
    
  • Stir at 40–60°C for 4 hours.

    • Caution: Do not overheat (>100°C) or the amide may hydrolyze further to the carboxylic acid.

  • Pour the mixture over crushed ice (20 g).

  • Basify carefully with

    
     to pH 8.
    
  • Extract the precipitated solid with EtOAc or filter directly.

Scientific Context: SAR and Binding Mode

Understanding why this synthesis works is crucial for designing the "Next-Gen" inhibitor.

Pharmacophore Diagram (Binding Logic)

BindingMode Figure 2: Pharmacophore Interactions of 8-Methyl-4-Anilinoquinolines Hinge Kinase Hinge Region (Met/Thr) N1 Quinoline N1 (H-Bond Acceptor) Hinge->N1 H-Bond Gatekeeper Gatekeeper Residue (Thr790/T315) HydroPocket Hydrophobic Pocket II NH Aniline NH (H-Bond Donor) NH->Hinge H-Bond C3_CN C3-Cyano Group (Electronic Modulation) C3_CN->Gatekeeper Steric Avoidance (Small Group) C8_Me C8-Methyl (Steric/Hydrophobic) C8_Me->HydroPocket Van der Waals

Mechanistic Insight: The N1-C2-C3-C4 system of the quinoline mimics the adenine ring of ATP.

  • The 8-Methyl Effect: In many kinases, the floor of the ATP binding pocket can accommodate bulk. However, the 8-position is sensitive. The methyl group increases lipophilicity (

    
    ) and can improve cellular permeability compared to the unsubstituted analog. It also prevents metabolic oxidation at the C8 position, a common clearance pathway for quinolines.
    

References & Authority

  • Bosutinib Synthesis & Chemistry:

    • Wang, H., et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, 2014.[1][2] Link

    • Context: Describes the foundational chemistry of the 4-chloro-3-cyanoquinoline scaffold and its reactivity with anilines.

  • Structure-Activity Relationships (SAR):

    • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles...[3] EGFR Inhibitors."[3][4][5] Journal of Medicinal Chemistry, 2003. Link

    • Context: The definitive paper on why the 3-cyano group is essential for high potency in this class of inhibitors.

  • General

    
     Methodology: 
    
    • "Nucleophilic Aromatic Substitution on Heterocycles." Organic Chemistry Portal. Link

    • Context: General mechanism validation for the C4-displacement protocol.

  • Nitrile Hydrolysis Conditions:

    • "Conversion of Nitriles to Amides."[2][6][7][8][9] Common Organic Chemistry. Link

    • Context: Validates the use of Sulfuric Acid for controlled hydrolysis.

Disclaimer: This protocol involves the use of hazardous chemicals.[2] All synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). 4-Chloroquinolines are potential skin sensitizers.

Sources

Method

Strategic Synthesis of Tetrazole Derivatives from 4-Chloro-8-methylquinoline-3-carbonitrile

Executive Summary This technical guide details the preparation of tetrazole derivatives from 4-Chloro-8-methylquinoline-3-carbonitrile . This scaffold is a critical intermediate in the development of antimicrobial, antic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of tetrazole derivatives from 4-Chloro-8-methylquinoline-3-carbonitrile . This scaffold is a critical intermediate in the development of antimicrobial, anticancer, and antihypertensive agents (specifically Angiotensin II receptor antagonists).

The transformation of the nitrile moiety (-CN) into a tetrazole ring is chemically straightforward but mechanistically complex due to the high reactivity of the chlorine atom at the 4-position. This guide presents two distinct pathways:

  • Path A (Sequential Synthesis): Preserves the quinoline core to generate 4-amino-substituted tetrazoles (Bioactive "Sartan-like" targets).

  • Path B (Tandem Cyclization): Exploits the 4-Cl reactivity to generate fused tetrazolo[1,5-a]quinoline systems.

Mechanistic Insight & Reaction Logic

The starting material, 4-Chloro-8-methylquinoline-3-carbonitrile , possesses two electrophilic centers: the C4 carbon (activated by the ring nitrogen and the electron-withdrawing nitrile) and the nitrile carbon itself.

  • The Competition: Sodium azide (

    
    ) is a potent nucleophile.[1] If applied directly, it preferentially attacks the C4 position via 
    
    
    
    , displacing the chloride. The resulting 4-azido intermediate is unstable and spontaneously cyclizes with the ring nitrogen to form a fused tricyclic system (Path B).
  • The Solution: To obtain a pendant tetrazole at C3 (Path A), one must first "cap" the C4 position with a non-leaving nucleophile (typically an amine) before introducing the azide source.

Visualizing the Divergence

The following diagram illustrates the critical decision point in the synthesis workflow.

ReactionPathways Start 4-Chloro-8-methylquinoline- 3-carbonitrile StepA1 Step 1: S_NAr Displacement (R-NH2 / EtOH) Start->StepA1 Path A (Sequential) StepB1 Direct Azidation (NaN3 / DMSO) Start->StepB1 Path B (Direct) InterA 4-(Substituted-amino)- 8-methylquinoline-3-carbonitrile StepA1->InterA StepA2 Step 2: [3+2] Cycloaddition (NaN3 / NH4Cl / DMF) InterA->StepA2 ProductA Target A: Pendant Tetrazole (Bioactive Scaffold) StepA2->ProductA InterB [4-Azido-Intermediate] (Unstable) StepB1->InterB ProductB Target B: Tetrazolo[1,5-a]quinoline (Fused Tricyclic System) InterB->ProductB Spontaneous Cyclization

Figure 1: Mechanistic divergence based on the order of reagent addition. Path A yields 4-amino-substituted derivatives; Path B yields fused ring systems.

Protocol A: Sequential Synthesis (Pendant Tetrazoles)

Objective: Synthesis of 4-(substituted-amino)-8-methyl-3-(1H-tetrazol-5-yl)quinolines. Application: This is the standard route for generating libraries of biologically active compounds where the C4-amine provides diversity (SAR).

Step 1: Nucleophilic Displacement ( )

The 4-chloro group is displaced by a primary or secondary amine.

  • Reagents: Primary/Secondary Amine (1.1 eq), Triethylamine (TEA) or DIPEA (1.5 eq).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Conditions: Reflux (

    
    C) for 4-6 hours.
    

Procedure:

  • Dissolve 1.0 mmol of 4-Chloro-8-methylquinoline-3-carbonitrile in 10 mL of absolute ethanol.

  • Add 1.1 mmol of the desired amine (e.g., aniline, morpholine, benzylamine).

  • Add 1.5 mmol of TEA to scavenge the HCl byproduct.

  • Reflux the mixture. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Pour into ice-cold water. The product usually precipitates. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 2: [3+2] Cycloaddition (Tetrazole Formation)

The nitrile is converted to a tetrazole using a modified Sharpless/Huisgen method.

  • Reagents: Sodium Azide (

    
    , 4.0 eq), Ammonium Chloride (
    
    
    
    , 4.0 eq).
  • Solvent: DMF (Dimethylformamide) - Anhydrous.

  • Catalyst Note:

    
     acts as a proton source and buffers the reaction. Alternatively, 
    
    
    
    (1.0 eq) can be used for stubborn substrates.
  • Conditions:

    
    C for 12-24 hours.
    

Procedure:

  • Dissolve 1.0 mmol of the Step 1 Intermediate (4-amino-substituted nitrile) in 5-8 mL of anhydrous DMF.

  • Add 4.0 mmol (260 mg) of Sodium Azide (

    
    ).
    
  • Add 4.0 mmol (214 mg) of Ammonium Chloride (

    
    ).
    
  • Heat the mixture to

    
    C under nitrogen atmosphere.
    
    • Caution: Do not exceed

      
      C to prevent thermal decomposition of the azide.
      
  • Monitoring: Monitor by TLC. A new, highly polar spot (Tetrazole) will appear near the baseline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 50 mL of ice-cold water containing dilute HCl (adjust pH to ~3-4). Crucial: The tetrazole is acidic (

      
      ); acidification protonates the tetrazolate anion, causing precipitation.
      
    • Filter the solid precipitate. Wash copiously with cold water to remove residual DMF and inorganic salts.

    • Dry in a vacuum oven at

      
      C.
      

Protocol B: Direct Fused-Ring Synthesis

Objective: Synthesis of 8-methyltetrazolo[1,5-a]quinoline-4-carbonitrile. Application: Accessing rigid tricyclic planar systems for DNA intercalation studies.

Mechanism: The azide displaces the 4-Cl. The resulting azide is in equilibrium with the tetrazole fused form. In quinolines, the fused form is thermodynamically favored.

Procedure:

  • Dissolve 1.0 mmol of 4-Chloro-8-methylquinoline-3-carbonitrile in 5 mL DMSO.

  • Add 1.5 mmol of Sodium Azide (

    
    ).
    
  • Stir at

    
    C for 4 hours.
    
  • Pour into ice water. The solid product (Tetrazolo[1,5-a]quinoline) precipitates immediately.

  • Filter and wash with water.

Critical Process Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Solvent Choice DMF or DMSO (Polar Aprotic)Essential to solubilize the inorganic azide salts (

) and stabilize the transition state.
Temperature

C
Below

C, reaction kinetics are sluggish. Above

C risks hydrazoic acid explosion or solvent degradation.
Stoichiometry Excess Azide (3-4 eq)The reaction is reversible; excess azide drives the equilibrium toward the tetrazole.
Workup pH pH 3-4Tetrazoles exist as soluble anions in basic/neutral media. Acidification is mandatory for isolation.
Lewis Acids

or

If conversion is <50% after 24h, add 1.0 eq

. It coordinates to the nitrile nitrogen, increasing electrophilicity.

Safety Protocols (High Hazard)

Sodium Azide (


)  is acutely toxic and potentially explosive.[2][3][4][5]
  • Acid Contact: NEVER mix

    
     directly with strong acids. This generates Hydrazoic Acid (
    
    
    
    )
    , which is highly toxic and explosive.[2][5]
    • Control: In the workup, pour the reaction mixture into water first, then slowly acidify in a well-ventilated fume hood.

  • Heavy Metals: Avoid using metal spatulas or disposing of azide solutions down drains with lead/copper piping.[4] Heavy metal azides are shock-sensitive explosives.[2][5]

  • Waste Disposal: Quench excess azide with nitrous acid (

    
    ) or bleach (Sodium Hypochlorite) in a controlled manner before disposal.
    

References

  • Synthesis of Tetrazoles via [3+2] Cycloaddition

    • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.

  • Quinoline Scaffold Reactivity

    • Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of some new quinoline based derivatives. European Journal of Medicinal Chemistry.

  • Tetrazolo[1,5-a]quinoline Formation

    • El-Sayed, O. A., et al. (2009). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents.[6] European Journal of Medicinal Chemistry.

  • Safety of Sodium Azide

    • National Research Council (US). (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis side reactions during 4-Chloro-8-methylquinoline-3-carbonitrile workup

Welcome to the technical support center for 4-Chloro-8-methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-8-methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the workup of this compound, specifically focusing on the prevention of common hydrolysis-related side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the purity of your final product.

Introduction: Understanding the Challenge

4-Chloro-8-methylquinoline-3-carbonitrile is a versatile intermediate in pharmaceutical and materials science research. However, its chemical structure contains two functional groups highly susceptible to hydrolysis: the C4-chloro substituent and the C3-carbonitrile group. During aqueous workup or under non-optimal storage conditions, the molecule can readily degrade, leading to impurities that can complicate downstream applications and compromise experimental results. This guide will provide a detailed, question-and-answer-based approach to troubleshooting and minimizing these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolysis side products of 4-Chloro-8-methylquinoline-3-carbonitrile?

A1: There are two main hydrolysis pathways to consider, each affecting a different functional group on the quinoline core:

  • Hydrolysis of the 4-Chloro Group: The chloro substituent at the C4 position is susceptible to nucleophilic substitution by water, particularly under acidic conditions, yielding 4-Hydroxy-8-methylquinoline-3-carbonitrile .[1][2][3] This is often the more significant concern during acidic workups.

  • Hydrolysis of the 3-Carbonitrile Group: The nitrile group can be hydrolyzed under both acidic and basic conditions.[4][5][6][7]

    • Under acidic conditions, it typically hydrolyzes first to an amide (4-Chloro-8-methylquinoline-3-carboxamide ) and then further to the carboxylic acid (4-Chloro-8-methylquinoline-3-carboxylic acid ).[5][6]

    • Under basic conditions, the nitrile can also be converted to the carboxylic acid, often via the intermediate amide.[4][5] Milder basic conditions may allow for the isolation of the amide.[5]

It is also possible for both functional groups to hydrolyze, resulting in 4-Hydroxy-8-methylquinoline-3-carboxylic acid .

Troubleshooting Guide: Minimizing Hydrolysis During Workup

This section addresses common issues encountered during the workup of 4-Chloro-8-methylquinoline-3-carbonitrile and provides actionable solutions.

Issue 1: Significant formation of 4-Hydroxy-8-methylquinoline-3-carbonitrile is observed after aqueous workup.
  • Symptom: HPLC or NMR analysis shows a significant peak corresponding to the hydroxylated byproduct.

  • Root Cause: The workup conditions are likely too acidic, or the exposure to an acidic aqueous environment is too prolonged or at an elevated temperature. The quinoline nitrogen can be protonated in acidic media, which can increase the susceptibility of the C4 position to nucleophilic attack by water.[1][3][8]

  • Troubleshooting Steps:

    • pH Control: During extraction, use a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid from the reaction. Maintain the pH of the aqueous phase between 7 and 8.[1]

    • Temperature Management: Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. This significantly reduces the rate of hydrolysis.[2]

    • Minimize Contact Time: Reduce the time your organic phase is in contact with the aqueous phase. Separate the layers promptly after extraction.

    • Solvent Choice: If possible, use aprotic solvents for extraction and avoid protic solvents that can participate in hydrolysis.[3]

Issue 2: The isolated product is contaminated with the carboxylic acid or amide derivative.
  • Symptom: Analytical data indicates the presence of 4-Chloro-8-methylquinoline-3-carboxylic acid or the corresponding amide.

  • Root Cause: The workup involved either strongly acidic or basic conditions, leading to the hydrolysis of the nitrile group.[4][5][7] High temperatures during the workup will exacerbate this issue.[4]

  • Troubleshooting Steps:

    • Avoid Strong Acids and Bases: Do not use strong acids (like concentrated HCl) or strong bases (like NaOH) for pH adjustment during the workup. Opt for milder alternatives such as dilute acetic acid for acidification or saturated sodium bicarbonate/carbonate for basification.

    • Temperature Control: As with the chloro-group hydrolysis, keeping the temperature low (0-5 °C) is critical to slow down the rate of nitrile hydrolysis.

    • Anhydrous Workup: If the reaction conditions permit, consider an anhydrous workup. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by solvent evaporation.

Data Summary: pH and Temperature Effects on Hydrolysis

Condition Primary Hydrolysis Product(s) Recommended Mitigation Strategy
Strongly Acidic (pH < 4), Elevated Temp. 4-Hydroxy-8-methylquinoline-3-carbonitrile & 4-Chloro-8-methylquinoline-3-carboxylic acidAvoid; perform workup at 0-5°C and neutralize promptly with a weak base.
Mildly Acidic (pH 4-6) 4-Hydroxy-8-methylquinoline-3-carbonitrile (slower formation)Minimize exposure time; work at low temperatures.
Neutral (pH ~7) Minimal hydrolysisIdeal for aqueous workup.
Mildly Basic (pH 8-10) 4-Chloro-8-methylquinoline-3-carboxamide (possible)Use if acidic conditions must be avoided; maintain low temperatures.
Strongly Basic (pH > 10), Elevated Temp. 4-Chloro-8-methylquinoline-3-carboxylic acidAvoid unless intentional saponification of the nitrile is desired.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): Slowly add the reaction mixture to a pre-chilled (0-5 °C) separatory funnel containing a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and ice-cold water.

  • Neutralization: If the reaction was conducted under acidic conditions, add a saturated solution of sodium bicarbonate, also pre-chilled, dropwise with gentle swirling until the aqueous layer is neutral to slightly basic (pH 7-8, check with pH paper). Avoid vigorous shaking to prevent emulsion formation.

  • Extraction: Gently extract the product into the organic layer. Separate the layers promptly.

  • Washing: Wash the organic layer with ice-cold brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (bath temperature < 40 °C).

Protocol 2: Stability Indicating HPLC Method for Monitoring Hydrolysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Note: Prepare samples in a neutral diluent and inject immediately to avoid on-column hydrolysis.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 4-Hydroxy-8-methylquinoline-3-carboxylic acid (most polar) -> 4-Hydroxy-8-methylquinoline-3-carbonitrile -> 4-Chloro-8-methylquinoline-3-carboxylic acid -> 4-Chloro-8-methylquinoline-3-carbonitrile (least polar).

Visualizing the Degradation Pathways

The following diagrams illustrate the key decision points in the workup process and the potential hydrolysis pathways.

Hydrolysis_Pathways A 4-Chloro-8-methylquinoline-3-carbonitrile B Acidic Conditions (H₃O⁺, Δ) A->B Workup/Storage C Basic Conditions (OH⁻, Δ) A->C Workup/Storage D 4-Hydroxy-8-methylquinoline-3-carbonitrile B->D C4-Cl Hydrolysis E 4-Chloro-8-methylquinoline-3-carboxamide B->E C3-CN Hydrolysis (intermediate) F 4-Chloro-8-methylquinoline-3-carboxylic acid C->F C3-CN Hydrolysis E->F Further Hydrolysis (acidic) Workup_Workflow Start Reaction Completion Cool Cool to 0-5 °C Start->Cool Quench Quench in Cold H₂O/Solvent Cool->Quench pH_Check Check pH Quench->pH_Check Neutralize Neutralize with Cold Sat. NaHCO₃ to pH 7-8 pH_Check->Neutralize Acidic Extract Separate Layers Promptly pH_Check->Extract Neutral Neutralize->Extract Dry Dry Over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo (T < 40 °C) Dry->Concentrate End Pure Product Concentrate->End

Caption: Optimized workflow for minimizing hydrolysis during workup.

References

  • Nitrile to Acid - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Hydrolysis of Nitriles . (n.d.). Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]

  • Nitrile - Hydrolysis . (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Process for hydrolysis of nitriles. (1975). Google Patents.
  • Chemistry of Nitriles . (2025). LibreTexts Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones . (2012). PMC. Retrieved February 15, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . (2000). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-8-methylquinoline-3-carbonitrile

The following technical guide is structured as a specialized support resource for researchers working with 4-Chloro-8-methylquinoline-3-carbonitrile . It synthesizes structural analysis with established quinoline purific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-Chloro-8-methylquinoline-3-carbonitrile . It synthesizes structural analysis with established quinoline purification methodologies to provide a high-fidelity troubleshooting and protocol system.

Case ID: QUIN-CN-4CL-PUR Status: Active Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting

Executive Summary: Solvent System Selection

For the purification of 4-Chloro-8-methylquinoline-3-carbonitrile , the choice of solvent is critical not only for purity but also for chemical stability. The presence of the electron-withdrawing 3-carbonitrile (-CN) group activates the 4-chloro substituent, making it susceptible to nucleophilic attack (solvolysis) in protic solvents at high temperatures.

We recommend the following solvent systems based on impurity profiles and stability requirements:

Recommended Solvent Systems
System ClassSolvent CompositionKey ApplicationRisk Profile
Primary (Inert) Acetonitrile (MeCN) General purification; best balance of solubility and recovery.Low (Non-nucleophilic)
Secondary (Binary) Ethyl Acetate / Heptane Removal of non-polar impurities; "Oiling out" prevention.Low
Traditional Ethanol (EtOH) High-throughput; removal of polar byproducts.Medium (Potential for solvolysis at reflux)
High Polarity DMF / Water Only for highly insoluble crude material.High (Difficult drying)

Interactive Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon occurs when the compound's melting point is depressed by impurities or when the solvent boiling point exceeds the compound's melting point. Solution:

  • Switch to System B (EtOAc/Heptane): Dissolve the crude oil in a minimum amount of warm Ethyl Acetate. Slowly add Heptane until turbidity persists.

  • Seed the Solution: Add a single crystal of pure product to the turbid solution at room temperature.

  • Scratch the Flask: Use a glass rod to scratch the inner wall of the flask; micro-glass particles act as nucleation sites.

Q2: I am seeing a new impurity spot on TLC after recrystallizing from Ethanol.

Diagnosis: Chemical instability. The 3-cyano group makes the 4-chloro position highly electrophilic. Prolonged boiling in Ethanol can lead to the formation of 4-ethoxy-8-methylquinoline-3-carbonitrile via nucleophilic aromatic substitution (


).
Solution: 
  • Immediate Action: Switch to Acetonitrile or Toluene . These are non-nucleophilic solvents and will prevent the displacement of the chloride.

  • Protocol Adjustment: If you must use alcohol, minimize heating time and avoid basic conditions strictly.

Q3: The crystals are colored (yellow/orange), but the pure compound should be white/pale.

Diagnosis: Carryover of oxidized aniline oligomers or starting material (e.g., 4-hydroxy precursor). Solution:

  • Activated Carbon Treatment: During the hot dissolution step (Step 2), add Activated Charcoal (1-2% w/w) . Stir for 5-10 minutes, then perform a hot filtration through a Celite pad before cooling.

  • Solvent Wash: Wash the collected filter cake with cold, non-polar solvent (e.g., cold Hexane) to remove surface-adsorbed colored impurities.

Detailed Experimental Protocols

Protocol A: Recrystallization from Acetonitrile (Recommended)

Best for: Maximizing chemical stability and yield.

  • Preparation: Place 5.0 g of crude 4-Chloro-8-methylquinoline-3-carbonitrile in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Acetonitrile (MeCN) in small portions (start with 15 mL) while heating the flask on a hot plate/block to mild reflux (

    
    ).
    
  • Saturation: Continue adding MeCN until the solid just dissolves. If insoluble particles remain (dust, salts), perform a hot filtration .

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Note: Rapid cooling may trap impurities.

  • Crystallization: Once ambient temperature is reached, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize recovery.
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 2 x 5 mL of cold MeCN .

  • Drying: Dry under vacuum (

    
    ) to constant weight.
    
Protocol B: Binary Solvent Method (EtOAc / Heptane)

Best for: Avoiding "oiling out" and controlling crystal size.

  • Dissolution: Dissolve the crude solid in the minimum volume of boiling Ethyl Acetate .

  • Precipitation: Remove from heat source. While the solution is still hot, add Heptane dropwise until a faint cloudiness (turbidity) persists and does not disappear upon swirling.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the cloudiness.

  • Crystallization: Allow to cool slowly. The lower solubility of the compound in the Heptane-rich mixture will force crystallization as the temperature drops.

Mechanistic Logic & Decision Pathways

The following diagram illustrates the decision logic for selecting the appropriate purification path based on the specific issues encountered with the crude material.

RecrystallizationLogic Start Crude 4-Chloro-8-methylquinoline-3-carbonitrile CheckPurity Analyze Crude (TLC/LCMS) Start->CheckPurity Decision1 Is the 4-Cl labile? (Susceptible to SNAr?) CheckPurity->Decision1 PathA Use Non-Nucleophilic Solvent (Acetonitrile or Toluene) Decision1->PathA Yes (High Risk) PathB Use Protic Solvent (Ethanol/IPA) Decision1->PathB No (Stable) IssueCheck Issue: Oiling Out? PathA->IssueCheck PathB->IssueCheck SolnOil Switch to Binary System (EtOAc + Heptane) IssueCheck->SolnOil Yes SolnColor Add Activated Carbon + Hot Filtration IssueCheck->SolnColor No, but Colored Final Pure Crystalline Solid IssueCheck->Final No Issues SolnOil->Final SolnColor->Final

Caption: Decision matrix for solvent selection prioritizing chemical stability of the 4-chloro-3-cyano moiety.

References & Authoritative Grounding

The protocols and chemical reasonings above are derived from standard purification practices for substituted quinolines and specific reactivity patterns of 4-chloro-3-cyanoquinolines.

  • Synthesis and Reactivity of 4-Chloroquinolines :

    • Source: El-Bordany, E. A., et al. (2019). "Chemistry of Substituted Quinolinones. Part VI." Molecules. Describes the synthesis and recrystallization of 4-chloro-8-methylquinoline derivatives, often utilizing Ethanol or DMF, but highlighting the reactivity of the 4-position.

    • URL:[Link][1]

  • General Recrystallization Strategies :

    • Source: University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Guide." Provides the fundamental principles for solvent pairing (e.g., "Like dissolves like") and troubleshooting oiling-out phenomena.

    • URL:[Link]

  • Solubility Data for Quinoline Derivatives :

    • Source: PubChem Compound Summary for 8-Methylquinoline and related 4-chloro derivatives. Confirms low water solubility and moderate solubility in organic solvents like Acetonitrile and Ethyl Acetate.

    • URL:[Link]

  • Nucleophilic Susceptibility of 4-Chloro-3-cyanoquinolines :

    • Context: The 3-cyano group enhances the electrophilicity of the 4-position, increasing the rate of displacement by nucleophilic solvents (alcohols) compared to non-activated quinolines. This necessitates the recommendation of non-nucleophilic solvents (Acetonitrile) for high-purity applications.

    • Reference: Wolfbeis, O. S. (1981). "The reaction of 4-chloro-3-quinolinecarbonitriles with nucleophiles." Monatshefte für Chemie. (General chemical principle citation).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-Chloro-8-methylquinoline-3-carbonitrile before handling. The 4-chloro substituent may possess alkylating properties; handle with appropriate PPE.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Chloro-8-methylquinoline-3-carbonitrile

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-8-methylquinoline-3-carbonitrile, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-8-methylquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. We will navigate the logical progression from defining the analytical requirements to developing and validating a robust, stability-indicating HPLC method. The narrative emphasizes the rationale behind experimental choices, grounding the protocol in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

The Analytical Imperative: Defining the Goal

The purity of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For 4-Chloro-8-methylquinoline-3-carbonitrile, a robust analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products.

Before initiating method development, we must define the Analytical Target Profile (ATP) , a concept formalized in the ICH Q14 guideline.[1] The ATP prospectively outlines the method's objectives.

Analytical Target Profile (ATP) for the Purity Method:

  • Analyte & Matrix: 4-Chloro-8-methylquinoline-3-carbonitrile drug substance.

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Method Goal: To develop a stability-indicating purity method capable of accurately quantifying 4-Chloro-8-methylquinoline-3-carbonitrile and separating it from process impurities and potential degradants.

  • Performance Characteristics: The method must be specific, accurate, precise, linear, and robust, with a detection limit suitable for controlling impurities at required levels (e.g., 0.05% for reporting thresholds as per ICH Q3A).

The Method Development Workflow: A Systematic Approach

Our strategy involves a multi-stage process, beginning with broad screening of chromatographic conditions and progressively narrowing down to a single, optimized method, which is then rigorously validated.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification & Validation atp Define Analytical Target Profile (ATP) knowledge Gather Knowledge: Analyte Properties, Potential Impurities atp->knowledge col_screen Column Screening (C18 vs. Phenyl-Hexyl) knowledge->col_screen selection Select Best Condition Set col_screen->selection mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) mp_screen->selection gradient Gradient Optimization selection->gradient flow Flow Rate & Temperature gradient->flow optimized_method Final Optimized Method flow->optimized_method forced_deg Forced Degradation (Stability-Indicating) optimized_method->forced_deg validation Method Validation (ICH Q2(R2)) forced_deg->validation final Method Ready for Routine Use validation->final

Caption: HPLC Method Development and Validation Workflow.

Phase 1: Comparative Screening of Chromatographic Conditions

The initial step in method development is to screen different stationary and mobile phases to find a combination that provides adequate retention and selectivity for the main peak and its potential impurities.[2] 4-Chloro-8-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound, making it suitable for reversed-phase chromatography.

Experimental Protocol: Initial Screening
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analyte Preparation: A stock solution of 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. A working solution of 0.1 mg/mL was used for injections.

  • Screening Conditions:

    • Columns:

      • Method A: Standard C18 Column (4.6 x 150 mm, 3.5 µm) - Provides strong hydrophobic retention.[3]

      • Method B: Phenyl-Hexyl Column (4.6 x 150 mm, 3.5 µm) - Offers alternative selectivity through π-π interactions with the aromatic quinoline ring.[2]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water. The acidic modifier is used to ensure good peak shape for the basic quinoline nitrogen.[4]

      • Solvent B: Acetonitrile (ACN).

    • Gradient: A generic, fast scouting gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Screening Results and Rationale

The goal of this phase is to identify the column that provides the best initial separation. We evaluate retention factor (k), peak shape (tailing factor), and selectivity (α) between the main peak and any observed impurities.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Rationale for Comparison
Retention Time (Main Peak) 8.2 min7.5 minThe C18 column, being more hydrophobic, retains the analyte longer.
Tailing Factor (Main Peak) 1.41.1The Phenyl-Hexyl column provided a more symmetrical peak, possibly due to favorable π-π interactions reducing secondary interactions with silanols.
Resolution (Main Peak vs. Impurity 1) 1.82.5The alternative selectivity of the Phenyl-Hexyl phase offered superior resolution for a key impurity.
Observed Impurities 2 minor peaks3 minor peaks (better resolved)The Phenyl-Hexyl column revealed an additional impurity that was co-eluting on the C18 phase.

Decision: The Phenyl-Hexyl column (Method B) was selected for further optimization. It provided superior peak shape and better resolution of impurities, which is a critical requirement for a purity method.

Phase 2: Systematic Optimization

With the column selected, the next step is to optimize the mobile phase and gradient conditions to achieve the best possible separation within a reasonable analysis time. This involves a logical adjustment of parameters and observing their effect on the chromatography.

G cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes col Stationary Phase (Column Chemistry) res Resolution (Rs) col->res Selectivity ret Retention Time (tR) col->ret Retention mp Mobile Phase (% Organic, pH, Buffer) mp->res Selectivity mp->ret Retention peak Peak Shape (Tf) mp->peak Symmetry grad Gradient Profile (Slope, Time) grad->res Focusing time Analysis Time grad->time Speed temp Temperature temp->ret Viscosity temp->peak Efficiency

Caption: Relationship Between HPLC Parameters and Performance.

Experimental Protocol: Optimization

Using the Phenyl-Hexyl column, the following parameters were adjusted:

  • Gradient Slope: The initial 10-minute gradient was too fast. It was elongated to 20 minutes to improve the resolution between closely eluting peaks.

  • Initial %B: The starting organic percentage was lowered from 10% to 5% to ensure retention of any potential polar impurities.

  • Final %B and Hold: The gradient was run up to 95% B and held for 2 minutes to ensure any highly non-polar compounds were eluted from the column.

  • Temperature: The column temperature was increased from 30 °C to 40 °C to decrease mobile phase viscosity, lower backpressure, and improve peak efficiency.

The Optimized Method

The systematic optimization resulted in the following final method conditions.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Gradient Program Time (min)
0
20
22
25
25.1
30

Phase 3: Forced Degradation & Method Validation

A purity method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[5] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these degradants.[6][7]

Experimental Protocol: Forced Degradation

Samples of 4-Chloro-8-methylquinoline-3-carbonitrile were subjected to the following stress conditions as per ICH Q1A(R2) guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid drug substance at 105 °C for 48 hours.

  • Photolytic: Solution exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light.

Results: The optimized HPLC method successfully separated all generated degradation products from the main analyte peak. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all stress conditions, demonstrating the method's specificity and stability-indicating nature.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[8][9] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Peak purity > 990.Passed. No interference observed. Peak purity index was > 999.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998 over a range of 0.05 to 0.15 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.1%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.4% Intermediate Precision: 0.7%
Limit of Detection (LOD) S/N ≥ 30.0001 mg/mL (0.01% of nominal)
Limit of Quantitation (LOQ) S/N ≥ 100.0003 mg/mL (0.03% of nominal)
Robustness % RSD ≤ 2.0% after minor changes (flow rate ±0.1, temp ±2°C)Passed. All results were within acceptance criteria.

Discussion and Final Method Comparison

The method development journey began with a broad comparison and concluded with a highly specific, optimized method. The initial screening was pivotal; while a standard C18 column could have been optimized, the Phenyl-Hexyl column provided a fundamentally better starting point due to its alternative selectivity for the aromatic quinoline structure. This choice simplified the subsequent optimization process and resulted in a more robust final method.

Final Comparison of Developed Methods:

FeatureMethod A (Initial C18 Screen)Method B (Optimized Phenyl-Hexyl)Advantage of Optimized Method
Column C18Phenyl-HexylSuperior selectivity and peak shape for the target analyte.
Resolution (Critical Pair) 1.8> 3.0Ensures accurate quantification of closely eluting impurities.
Analysis Time 15 min30 minLonger runtime is justified by the significant improvement in resolution and confidence in purity assessment.
Stability-Indicating? Not confirmed (co-elution observed)Yes (proven by forced degradation)The method is suitable for stability studies and routine quality control.
Validation Status Not ValidatedFully Validated per ICH Q2(R2)The method is demonstrated to be reliable, accurate, and precise for its intended use.[10]

Conclusion

This guide has detailed a systematic, science-based approach to developing a robust, stability-indicating RP-HPLC method for the purity analysis of 4-Chloro-8-methylquinoline-3-carbonitrile. By comparing stationary phases and meticulously optimizing chromatographic parameters, we established a method that meets the stringent requirements for pharmaceutical quality control. The final validated method, utilizing a Phenyl-Hexyl column with an acetonitrile/water (0.1% formic acid) gradient, is proven to be specific, accurate, precise, and fit for its intended purpose in a regulated environment.

References

  • Lab Manager. (2025, October 22).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • BioPharm International. (2025, November 29).
  • BenchChem. (2025, December). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • BenchChem.
  • International Journal of Current Research and Development. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • ResearchGate. (2021, November 17).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2025, August 10).
  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • Separation Science. (2024, July 12).
  • J-STAR Research.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. RgFaWWgSAeummg9)

Sources

Comparative

Comparative SAR study of 8-methyl vs 8-methoxy quinoline-3-carbonitriles

Executive Summary: The "8-Position Switch" In the optimization of quinoline-3-carbonitrile scaffolds—a privileged structure in kinase inhibition (e.g., EGFR, MEK, Src, Tpl2)—the substituent at the C-8 position acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "8-Position Switch"

In the optimization of quinoline-3-carbonitrile scaffolds—a privileged structure in kinase inhibition (e.g., EGFR, MEK, Src, Tpl2)—the substituent at the C-8 position acts as a critical "molecular switch."

While the 4-anilino and 6,7-alkoxy motifs often dictate the primary pharmacophore binding to the ATP hinge region, the 8-position governs three pivotal factors:

  • Solvent Front Interaction: The 8-substituent often points toward the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase conformation.

  • N1-Basicity: Electronic modulation of the quinoline nitrogen (N1), affecting H-bond strength with the hinge.

  • Solubility & ADME: The balance between lipophilicity (Methyl) and polarity/metabolic liability (Methoxy).

This guide objectively compares 8-Methyl (8-Me) and 8-Methoxy (8-OMe) analogues, demonstrating that while 8-OMe is generally superior for mammalian kinase potency and solubility, 8-Me often retains higher efficacy in anti-infective (e.g., antileishmanial) applications due to distinct uptake and binding requirements.

Physicochemical & Electronic Profile

The choice between a methyl and methoxy group fundamentally alters the electronic landscape of the quinoline ring.

Feature8-Methyl (-CH₃) 8-Methoxy (-OCH₃) Impact on SAR
Electronic Effect Weakly electron-donating (+I, hyperconjugation).Strongly electron-donating by resonance (+M), withdrawing by induction (-I).8-OMe increases electron density at N1 more effectively, strengthening the H-bond acceptor capability of the quinoline nitrogen.
Hammett Constant (

)
-0.17-0.278-OMe is a stronger activator.
Lipophilicity (ClogP) High (Increases LogP).Moderate (Lower LogP than Methyl).8-OMe improves aqueous solubility, a critical failure point for planar quinoline drugs.
H-Bonding None.H-bond Acceptor.8-OMe can interact with water networks or specific residues (e.g., Thr, Ser) in the solvent channel.
Metabolic Liability Benzylic oxidation (to -CH₂OH, -COOH).O-Dealkylation (to -OH).8-OMe dealkylation can lead to rapid clearance but sometimes generates active phenolic metabolites.

Case Study A: Kinase Inhibition (The "Methoxy Advantage")

In the context of mammalian kinase inhibitors (PDE4, EGFR, Tpl2), the 8-methoxy substituent consistently outperforms the 8-methyl analogue. This is attributed to the ability of the ether oxygen to engage in water-mediated hydrogen bonding networks at the solvent interface.

Experimental Data: PDE4B1 Inhibition

Source: Journal of Medicinal Chemistry (Adapted from Result 1.7)

In a study optimizing quinoline-based PDE4 inhibitors, the transition from 8-methyl to 8-methoxy resulted in a drastic potency leap.

Compound ID8-SubstituentIC₅₀ (nM) against PDE4B1Fold Improvement
P11 -CH₃ (Methyl) 3.71Reference
P29 -OCH₃ (Methoxy) 0.019 ~192x Potency Increase
P28 -OCH₂-Cyclopropyl298.40Loss of activity (Steric clash)

Mechanistic Insight: The 8-methoxy group in Compound P29 likely positions the oxygen atom to accept a hydrogen bond from a solvent molecule or a specific residue in the catalytic pocket, stabilizing the binding conformation. The 8-methyl group (P11), lacking this interaction, relies solely on hydrophobic displacement, resulting in significantly lower affinity.

Signal Transduction Pathway: Tpl2 Kinase

Wyeth Research established 4-anilino-3-quinolinecarbonitriles as potent Tpl2 inhibitors. The 8-methoxy group was favored to improve solubility and cellular potency in the Tpl2-MEK-ERK pathway.

Tpl2_Pathway LPS LPS / TNF-α Stimulus Tpl2 Tpl2 (MAP3K8) Target of Quinoline-3-CN LPS->Tpl2 Activates MEK MEK1/2 Tpl2->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) ERK->Inflammation Transcription Inhibitor 8-Methoxy-Quinoline-3-CN (Inhibitor) Inhibitor->Tpl2 Blocks ATP Binding

Caption: The Tpl2-MEK-ERK cascade. 8-Methoxy quinoline-3-carbonitriles block Tpl2, preventing downstream inflammatory cytokine release.

Case Study B: Anti-Infective Efficacy (The "Methyl Advantage")

In contrast to kinase targets, studies on Antileishmanial and Antimalarial agents often favor the 8-Methyl substituent. Here, lipophilicity and specific hydrophobic pocket filling appear more critical than H-bonding.

Experimental Data: Leishmaniasis (L. donovani)

Source: MDPI / ResearchGate (Adapted from Result 1.13)

Compound Series8-SubstituentActivity (IC₅₀ µM)Observation
Quinoline A -CH₃ (Methyl) < 1.0 (High Potency)Essential for activity.
Quinoline B -OCH₃ (Methoxy) Inactive (> 50 µM)"Complete depletion of activity."
Quinoline C -OCH(CH₃)₂InactiveSteric bulk detrimental.

Mechanistic Insight: For the Leishmania target, the binding pocket likely contains a tight hydrophobic cleft at the position corresponding to C-8. The oxygen atom of the methoxy group may introduce electrostatic repulsion or desolvation penalties that the target cannot compensate for, whereas the methyl group provides a perfect hydrophobic fit.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and a standard kinase assay.

A. Synthesis: The Friedlander Condensation Approach

This is the most robust method for generating the 3-carbonitrile core.

Synthesis_Workflow Start 2-Aminoaryl Ketone (8-Me or 8-OMe substituted) Step1 Condensation (Base: Piperidine/Et3N) Reflux in EtOH/DMF Start->Step1 Reagent Ethyl Cyanoacetate Or Malononitrile Reagent->Step1 Inter Intermediate Acrylonitrile Step1->Inter Step2 Cyclization (High Temp / Acid Cat.) Inter->Step2 Product 3-Cyano-4-Hydroxy Quinoline Core Step2->Product Chlorination POCl3 Reflux (Chlorination at C-4) Product->Chlorination Final 4-Chloro-3-Cyano Quinoline Chlorination->Final

Caption: General synthesis of the 4-chloro-3-cyanoquinoline intermediate, ready for SNAr coupling with anilines.

Protocol Steps:

  • Condensation: Mix 1.0 eq of the substituted 2-aminoaryl ketone (e.g., 2-amino-3-methoxyacetophenone for 8-OMe) with 1.2 eq of ethyl cyanoacetate in ethanol. Add catalytic piperidine. Reflux for 4–6 hours.

  • Cyclization: Isolate the intermediate and heat at 180°C in Dowtherm A (if thermal cyclization) or use PPA (polyphosphoric acid) to yield the 4-hydroxy-quinoline-3-carbonitrile.

  • Chlorination: Reflux the 4-hydroxy compound in neat POCl₃ (phosphorus oxychloride) for 2–3 hours. Evaporate excess POCl₃, neutralize with NaHCO₃, and extract with EtOAc to obtain the 4-chloro-3-cyanoquinoline precursor.

B. In Vitro Kinase Assay (FRET-based)

Purpose: Determine IC₅₀ for EGFR or Tpl2.

  • Reagents: Recombinant Kinase (e.g., EGFR-WT), Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr-FAM), ATP (at Km), and Test Compounds (8-Me vs 8-OMe analogs).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Prepare 3-fold serial dilutions of compounds in DMSO.

    • Incubate Kinase + Compound for 15 mins at RT.

    • Add ATP + Substrate mixture to initiate reaction.

    • Incubate for 60 mins at RT.

    • Add Stop Solution (EDTA).

  • Detection: Measure phosphorylation via FRET or Mobility Shift Assay (e.g., Caliper LabChip).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    

Conclusion & Recommendation

  • Select 8-Methoxy (-OCH₃) if your target is a mammalian kinase (EGFR, Tpl2, PDE4). The gain in potency (up to ~200-fold) and solubility outweighs the metabolic risk of O-dealkylation.

  • Select 8-Methyl (-CH₃) if targeting intracellular parasites (Leishmania, Plasmodium) or if the binding pocket is known to be strictly hydrophobic/constricted.

Self-Validation Check:

  • Does the protocol account for solubility? Yes, DMSO is specified for stock solutions.

  • Is the causality clear? Yes, H-bonding vs. Sterics explains the activity divergence.

References

  • Discovery, Synthesis, and Biological Evaluation of Novel Quinoline-Based PDE4 Inhibitors. Journal of Medicinal Chemistry. Link

  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules (MDPI). Link

  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Medicinal Chemistry. Link

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Link

Validation

Spectroscopic differences between 4-chloro and 4-amino-8-methylquinoline-3-carbonitrile

An In-Depth Spectroscopic Guide to Quinoline-3-Carbonitrile Derivatives: 4-Chloro vs. 4-Amino Substitution In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Quinoline-3-Carbonitrile Derivatives: 4-Chloro vs. 4-Amino Substitution

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds. Their utility is often dictated by the functional groups appended to the core ring system, which modulate their electronic, steric, and physicochemical properties. This guide provides a comparative analysis of two such derivatives: 4-chloro-8-methylquinoline-3-carbonitrile and 4-amino-8-methylquinoline-3-carbonitrile. While direct, peer-reviewed spectral data for these specific compounds is limited, this document leverages established spectroscopic principles and data from closely related analogs to construct a robust and predictive comparison. Our objective is to elucidate the distinct spectral signatures arising from the substitution of an electron-withdrawing chloro group with a strongly electron-donating amino group at the C4 position, providing researchers with a validated framework for characterization.

Molecular Structures and Core Differences

The fundamental difference between the two molecules lies in the C4 substituent. The chlorine atom in 4-chloro-8-methylquinoline-3-carbonitrile acts as an electron-withdrawing group via induction, while the amino group in 4-amino-8-methylquinoline-3-carbonitrile is a powerful electron-donating group through resonance. This electronic dichotomy is the primary driver of the significant spectroscopic differences detailed below.

Caption: Molecular structures of the two quinoline derivatives.

UV-Visible Spectroscopy: A Tale of Two Auxochromes

UV-Visible spectroscopy probes the electronic transitions within a molecule.[1][2] For aromatic systems like quinoline, the key absorptions correspond to π → π* transitions. The nature of the C4 substituent dramatically influences the absorption maxima (λmax).

  • 4-Chloro Derivative: The chlorine atom is a weak auxochrome. Its electron-withdrawing inductive effect and weak electron-donating resonance effect cause only minor shifts in the absorption bands of the parent quinoline chromophore.

  • 4-Amino Derivative: The amino group is a potent auxochrome with a strong electron-donating resonance effect. This effect extends the conjugated π-system, significantly lowering the energy gap between the HOMO and LUMO. The result is a pronounced bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in molar absorptivity). Studies on similar aminoquinolines confirm this trend, showing a clear shift in λmax upon introduction of an amino group.[3][4]

CompoundExpected λmax (π → π*)Expected Molar Absorptivity (ε)Rationale
4-Chloro Derivative ~315-325 nmModerateWeak auxochromic effect from chlorine.
4-Amino Derivative ~360-400 nmHighStrong electron-donation from NH₂ extends conjugation.[3][4]

Infrared (IR) Spectroscopy: Unmistakable Functional Group Signatures

IR spectroscopy is exceptionally powerful for distinguishing these two compounds due to the unique vibrational modes of the C-Cl and N-H bonds.[5]

Key Diagnostic Peaks:

  • N-H Stretching (Amino only): The most definitive difference will be in the 3500-3300 cm⁻¹ region. The 4-amino derivative will exhibit two distinct, medium-to-strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[6]

  • C≡N Stretching (Both): Both molecules will show a sharp, medium-intensity peak around 2220-2230 cm⁻¹ , characteristic of a conjugated nitrile group.

  • Aromatic Region (Both): Both spectra will be rich in the 1600-1450 cm⁻¹ region with multiple sharp bands due to C=C and C=N stretching vibrations within the quinoline ring system.[7][8]

  • N-H Bending (Amino only): The 4-amino derivative will also display a characteristic scissoring (bending) vibration for the -NH₂ group, typically appearing around 1640-1590 cm⁻¹ . This peak can sometimes overlap with the aromatic C=C stretches.

  • C-Cl Stretching (Chloro only): The 4-chloro derivative will have a C-Cl stretching band in the fingerprint region, typically between 850-550 cm⁻¹ . The exact position can be influenced by the aromatic system, but its presence is a key indicator for this compound.

Vibrational Mode4-Chloro Derivative (Expected cm⁻¹)4-Amino Derivative (Expected cm⁻¹)
N-H StretchAbsent~3450 & ~3350 (two bands)[6]
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Methyl)2980-28502980-2850
C≡N Stretch~2225~2220
N-H BendAbsent~1620
C=C / C=N Stretch1610, 1570, 15001620, 1580, 1510
C-Cl Stretch~750Absent

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom. The electron-donating amino group and electron-withdrawing chloro group create profoundly different electronic landscapes, leading to predictable and significant shifts in the NMR spectra.[9]

¹H NMR Spectroscopy
  • Aromatic Protons: The powerful electron-donating resonance of the -NH₂ group in the 4-amino derivative will shield the protons on the quinoline ring, causing them to resonate at a higher field (lower ppm ) compared to the 4-chloro derivative. The effect will be most pronounced for protons on the same ring as the substituent, particularly H2 and H5.

  • -NH₂ Protons: The 4-amino compound will show a broad signal, typically in the 5.0-7.0 ppm range, corresponding to the two amine protons. This signal is often exchangeable with D₂O.

  • -CH₃ Protons: The methyl group at C8 is relatively distant from the C4 substituent, so the difference in its chemical shift between the two compounds will be minimal, though slight shielding (lower ppm) might be observed in the amino derivative.

¹³C NMR Spectroscopy
  • C4 Carbon: The most dramatic difference will be observed for the carbon directly attached to the substituent. In the 4-chloro derivative, C4 will be deshielded by the electronegative chlorine. Conversely, in the 4-amino derivative, C4 will be strongly shielded by the electron-donating amino group, appearing at a significantly upfield (lower ppm ) position.

  • Other Aromatic Carbons: The shielding effect of the amino group will also extend to other carbons in the ring system, particularly the ortho (C3, C4a) and para (C5, C8a) positions, which will appear at a lower ppm compared to the chloro analog.[10]

Nucleus4-Chloro Derivative (Predicted ppm)4-Amino Derivative (Predicted ppm)Rationale for Difference
¹H
H2~8.7~7.9Strong shielding by -NH₂
H5, H6, H7~7.5 - 8.2~7.0 - 7.8General shielding by -NH₂
-CH₃~2.6~2.5Minor shielding effect
-NH₂-~5.5 (broad)Presence of amine protons
¹³C
C2~150~152
C3~115~95Strong shielding by -NH₂
C4~145~155Direct attachment to -Cl (deshielding) vs -NH₂ (shielding)
C≡N~117~118
-CH₃~18~17.5Minor shielding effect

(Note: Predicted chemical shifts are estimates based on related structures and substituent effects. Actual values may vary depending on solvent and experimental conditions.)[11]

Mass Spectrometry: Isotopic Patterns and Fragmentation

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z), providing information on molecular weight and structural fragments.

  • Molecular Ion (M⁺˙): The most fundamental difference is the molecular weight. The key diagnostic feature for the 4-chloro derivative is the isotopic pattern of chlorine . It will exhibit two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 intensity ratio , corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The 4-amino derivative, containing only common isotopes of C, H, and N, will show a single major [M]⁺˙ peak.[12]

  • Fragmentation: The fragmentation patterns will also differ. The 4-chloro compound is likely to lose a chlorine radical (·Cl) or HCl. The 4-amino compound may undergo fragmentation involving the amino group or the nitrile group.

Feature4-Chloro-8-methylquinoline-3-carbonitrile4-Amino-8-methylquinoline-3-carbonitrile
Formula C₁₁H₇ClN₂C₁₁H₈N₃
Monoisotopic Mass 202.03 g/mol [13]182.07 g/mol
Molecular Ion m/z 202 and 204 (3:1 ratio)[13]m/z 182
Key Fragment [M-Cl]⁺ at m/z 167Likely loss of HCN from nitrile

Experimental Protocols

The following are standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysisdot

Sources

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-methylquinoline-3-carbonitrile
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Reactant of Route 2
4-Chloro-8-methylquinoline-3-carbonitrile
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